Product packaging for Lupinalbin A(Cat. No.:CAS No. 98094-87-2)

Lupinalbin A

Cat. No.: B191741
CAS No.: 98094-87-2
M. Wt: 284.22 g/mol
InChI Key: BBBAWACESCACAP-UHFFFAOYSA-N
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Description

Lupinalbin A has been reported in Cadophora gregata, Flemingia macrophylla, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8O6 B191741 Lupinalbin A CAS No. 98094-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,8-trihydroxy-[1]benzofuro[2,3-b]chromen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-15-12(8)14(19)13-9(18)3-7(17)5-11(13)21-15/h1-5,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBAWACESCACAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243437
Record name Lupinalbin A
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Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98094-87-2
Record name Lupinalbin A
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URL https://commonchemistry.cas.org/detail?cas_rn=98094-87-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupinalbin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupinalbin A
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Foundational & Exploratory

The Biosynthetic Pathway of Lupinalbin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinalbin A, a coumaronochromone found in plants such as Lupinus albus, exhibits significant biological activities, including estrogenic and aryl hydrocarbon receptor agonistic effects. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide delineates the proposed biosynthetic pathway of this compound, commencing from the general phenylpropanoid pathway and culminating in the formation of its characteristic benzofuro[2,3-b][1]benzopyran-11-one core. The pathway involves key isoflavonoid intermediates and a critical oxidative cyclization step, likely catalyzed by a cytochrome P450 monooxygenase. This document provides a comprehensive overview of the precursor molecules, enzymatic transformations, and relevant experimental insights.

Introduction

This compound is a specialized metabolite belonging to the coumaronochromone class of flavonoids. Its structural complexity and noteworthy biological activities have spurred interest in its biosynthesis. The proposed pathway is an extension of the well-characterized isoflavonoid biosynthetic pathway, with the isoflavone genistein serving as a key intermediate. The subsequent modifications, particularly the formation of the benzofuran ring system, are characteristic of this unique class of natural products.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: General Phenylpropanoid and Flavonoid Pathway to Naringenin. This is a well-established pathway in higher plants, starting from the amino acid L-phenylalanine.

  • Stage 2: Isoflavonoid Branch to Genistein. This branch leads to the formation of the isoflavone backbone.

  • Stage 3: Tailoring Steps to this compound. These final steps involve hydroxylation and a crucial oxidative cyclization to form the coumaronochromone core.

A diagrammatic overview of the entire proposed pathway is presented below.

This compound Biosynthesis cluster_0 Stage 1: Phenylpropanoid Pathway cluster_1 Stage 2: Isoflavonoid Branch cluster_2 Stage 3: Tailoring Steps L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin chalcone->Naringenin CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS (CYP93C) Genistein Genistein 2-Hydroxyisoflavanone->Genistein HID 2'-Hydroxygenistein 2'-Hydroxygenistein Genistein->2'-Hydroxygenistein I2'H (CYP81E) This compound This compound 2'-Hydroxygenistein->this compound Coumaronochromone Synthase (putative CYP450)

Figure 1: Proposed Biosynthetic Pathway of this compound.
Stage 1: From L-Phenylalanine to Naringenin

This initial stage is fundamental to the biosynthesis of a vast array of flavonoids.

StepPrecursorProductEnzymeEnzyme Class
1L-PhenylalanineCinnamic acidPhenylalanine ammonia-lyase (PAL)Lyase
2Cinnamic acidp-Coumaric acidCinnamate 4-hydroxylase (C4H)Cytochrome P450 Monooxygenase
3p-Coumaric acidp-Coumaroyl-CoA4-Coumarate:CoA ligase (4CL)Ligase
4p-Coumaroyl-CoA + 3x Malonyl-CoANaringenin chalconeChalcone synthase (CHS)Polyketide Synthase
5Naringenin chalconeNaringeninChalcone isomerase (CHI)Isomerase

Experimental Protocols:

  • Enzyme Assays for PAL, C4H, 4CL, CHS, and CHI: Detailed protocols for assaying these enzymes are well-established and typically involve incubating the respective substrate with a crude or purified enzyme preparation and analyzing the product formation via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, PAL activity can be monitored by the spectrophotometric measurement of cinnamic acid formation at 290 nm.

Stage 2: The Isoflavonoid Branch to Genistein

The formation of the isoflavone scaffold is a key branch point from the general flavonoid pathway.

StepPrecursorProductEnzymeEnzyme Class
6Naringenin2,5,7,4'-TetrahydroxyisoflavanoneIsoflavone synthase (IFS)Cytochrome P450 (CYP93C)
72,5,7,4'-TetrahydroxyisoflavanoneGenistein2-Hydroxyisoflavanone dehydratase (HID)Dehydratase

Experimental Protocols:

  • IFS Enzyme Assay: Microsomal preparations from plants or heterologous expression systems (e.g., yeast) are incubated with the flavanone substrate (naringenin), NADPH, and oxygen. The formation of the 2-hydroxyisoflavanone intermediate and its subsequent dehydration product (genistein) is monitored by HPLC or LC-MS.

Stage 3: Tailoring Steps to this compound

The final steps involve specific modifications to the genistein backbone.

StepPrecursorProductEnzymeEnzyme Class
8Genistein2'-HydroxygenisteinIsoflavone 2'-hydroxylase (I2'H)Cytochrome P450 (CYP81E)
92'-HydroxygenisteinThis compoundCoumaronochromone Synthase (putative)Cytochrome P450 Monooxygenase

Experimental Protocols:

  • I2'H Enzyme Assay: Similar to the IFS assay, this involves incubating genistein with microsomes containing the I2'H enzyme and cofactors. The product, 2'-hydroxygenistein, is identified and quantified using chromatographic techniques.

  • Identification of Coumaronochromone Synthase: A candidate gene approach can be employed. Genes encoding cytochrome P450 enzymes that are co-expressed with other genes in the this compound pathway would be prime candidates. These candidate genes can be heterologously expressed, and the resulting enzymes tested for their ability to convert 2'-hydroxygenistein to this compound.

Key Enzymes and Their Mechanisms

Isoflavone Synthase (IFS)

IFS is a key enzyme that diverts the metabolic flow from flavanones to isoflavonoids. It is a cytochrome P450 enzyme (CYP93C family) that catalyzes a complex reaction involving a 1,2-aryl migration of the B-ring from C2 to C3 of the flavanone core.

Isoflavone 2'-Hydroxylase (I2'H)

I2'H is another critical cytochrome P450 enzyme (CYP81E family) responsible for the introduction of a hydroxyl group at the 2' position of the isoflavone B-ring. This hydroxylation is a prerequisite for the subsequent cyclization to form the coumaronochromone structure.

The Putative Coumaronochromone Synthase

The final step, the oxidative cyclization of 2'-hydroxygenistein to form this compound, is proposed to be catalyzed by a specialized cytochrome P450 monooxygenase. This enzyme likely facilitates an intramolecular C-O bond formation between the 2'-hydroxyl group and the C3 of the chromone ring, leading to the formation of the benzofuran ring. While a specific enzyme has not yet been characterized, enzymes involved in pterocarpan biosynthesis, which also catalyze ring closures, provide a model for this type of reaction.

Experimental Workflow for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would follow a logical experimental workflow.

Experimental Workflow cluster_0 In Planta Studies cluster_1 In Vitro & Heterologous Systems Metabolite Profiling Metabolite Profiling Transcriptome Analysis Transcriptome Analysis Metabolite Profiling->Transcriptome Analysis Identify candidate genes Gene Cloning & Expression Gene Cloning & Expression Transcriptome Analysis->Gene Cloning & Expression Enzyme Assays Enzyme Assays Gene Cloning & Expression->Enzyme Assays Confirm function Structural Biology Structural Biology Enzyme Assays->Structural Biology Understand mechanism Metabolic Engineering Metabolic Engineering Structural Biology->Metabolic Engineering Optimize production

Figure 2: Experimental Workflow for Pathway Discovery.

Conclusion

The proposed biosynthetic pathway of this compound provides a roadmap for future research in the fields of plant biochemistry, metabolic engineering, and drug discovery. While the initial steps of the pathway are well-understood, the final oxidative cyclization reaction presents an exciting opportunity for the discovery of a novel biocatalyst. The detailed characterization of the "Coumaronochromone Synthase" will be a significant advancement in our understanding of flavonoid biosynthesis and will provide a valuable tool for the sustainable production of this compound and related bioactive compounds. Further research, guided by the experimental workflows outlined in this document, will be instrumental in fully elucidating and harnessing this fascinating biosynthetic pathway.

References

The Biological Versatility of Lupinalbin A: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinalbin A, a pterocarpan derivative isolated from the tubers of Apios americana, has emerged as a promising natural compound with a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory and anti-diabetic properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Biological Activity of this compound

The biological efficacy of this compound has been quantified in several key assays. The following tables summarize the significant findings, providing a clear comparison of its activity.

Anti-inflammatory Activity
ParameterCell LineTreatmentConcentration of this compoundResultReference
NO Production Inhibition RAW264.7LPS (1 µg/mL)25 µM18.7% inhibition[1]
50 µM36.7% inhibition[1]
100 µM64.2% inhibition[1]
Pro-inflammatory Cytokine Inhibition
IL-6RAW264.7LPS (1 µg/mL)100 µM90.2% reduction[1]
TNF-αRAW264.7LPS (1 µg/mL)100 µM79.8% reduction[1]
MCP-1RAW264.7LPS (1 µg/mL)100 µM49.3% reduction[1]
Anti-diabetic Activity
ParameterEnzymeIC50 Value (µM)Inhibition Constant (Ki) (µM)Mode of InhibitionReference
This compound Dipeptidyl peptidase 4 (DPP4)45.2 ± 0.835.1 ± 2.0Competitive[2][3]
α-glucosidase53.4 ± 1.245.0Non-competitive[2][3]
Positive Control
SitagliptinDPP470.7 ± 4.3 nM--[3]
Acarboseα-glucosidase240.5 ± 2.1--[3]

Experimental Protocols

Isolation of this compound from Apios americana

A generalized protocol for the isolation of this compound from the tubers of Apios americana involves solvent extraction followed by a series of chromatographic separations.

1. Extraction:

  • Dried and powdered tubers of Apios americana are extracted with a polar solvent such as methanol or ethanol at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

3. Chromatographic Purification:

  • The biologically active fraction (typically the ethyl acetate fraction for isoflavonoids) is subjected to column chromatography on silica gel.

  • Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled and further purified using Sephadex LH-20 column chromatography, eluting with methanol.

  • Final purification is often achieved using reversed-phase column chromatography (ODS-A) with a methanol-water gradient to yield pure this compound.

Experimental Workflow for Isolation of this compound

G start Dried Apios americana Tubers extraction Extraction with Methanol start->extraction partition Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) extraction->partition silica Silica Gel Column Chromatography (Hexane-EtOAc gradient) partition->silica Ethyl Acetate Fraction sephadex Sephadex LH-20 Column (Methanol) silica->sephadex ods Reversed-Phase (ODS) Column (Methanol-Water gradient) sephadex->ods end Pure this compound ods->end

Caption: Workflow for the isolation of this compound.

Anti-inflammatory Activity Assays

Cell Culture:

  • RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay):

  • Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test):

  • Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

Cytokine Measurement (ELISA):

  • Seed RAW264.7 cells in a 6-well plate and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of IL-6, TNF-α, and MCP-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Anti-diabetic Activity Assays

Dipeptidyl Peptidase 4 (DPP4) Inhibition Assay:

  • Prepare a reaction mixture containing DPP4 enzyme, buffer, and various concentrations of this compound or a positive control (e.g., Sitagliptin).

  • Initiate the reaction by adding the substrate (e.g., Gly-Pro-AMC).

  • Monitor the fluorescence generated from the cleavage of the substrate at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time using a fluorescence plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

  • For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki).

α-Glucosidase Inhibition Assay:

  • Prepare a reaction mixture containing α-glucosidase enzyme, buffer, and various concentrations of this compound or a positive control (e.g., Acarbose).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Stop the reaction after a specific time by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

  • For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki).

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway in macrophages stimulated by LPS. Specifically, it has been shown to interfere with the TRIF-dependent pathway, leading to a reduction in the production of pro-inflammatory mediators.[1]

The key steps in this pathway and the intervention by this compound are as follows:

  • LPS binds to TLR4 on the macrophage surface.

  • This activates the TRIF-dependent signaling cascade.

  • The TRIF pathway leads to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).

  • Activated IRF3 translocates to the nucleus and induces the transcription of interferon-beta (IFN-β).

  • Secreted IFN-β then acts in an autocrine or paracrine manner by binding to the IFN-α/β receptor (IFNAR).

  • IFNAR activation triggers the JAK/STAT signaling pathway, leading to the phosphorylation of STAT1.

  • Phosphorylated STAT1 (p-STAT1) translocates to the nucleus and upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.

This compound has been demonstrated to decrease the production of IFN-β and reduce the levels of STAT1 protein, thereby attenuating the downstream inflammatory response.[1]

Anti-inflammatory Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TRIF TRIF TLR4->TRIF IFNAR IFNAR JAK JAK IFNAR->JAK IRF3 IRF3 TRIF->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n STAT1 STAT1 JAK->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_n p-STAT1 pSTAT1->pSTAT1_n IFNB_gene IFN-β Gene pIRF3_n->IFNB_gene Transcription iNOS_gene iNOS Gene pSTAT1_n->iNOS_gene Transcription Cytokines Pro-inflammatory Cytokines pSTAT1_n->Cytokines Transcription IFNB IFN-β IFNB_gene->IFNB Translation & Secretion NO NO iNOS_gene->NO iNOS Expression LPS LPS LPS->TLR4 LupinalbinA This compound LupinalbinA->STAT1 Reduces Protein Levels LupinalbinA->IFNB Inhibits Production IFNB->IFNAR

Caption: this compound's inhibition of the inflammatory pathway.

Anti-diabetic Mechanism of Action

This compound demonstrates a dual-modal action in its anti-diabetic activity by inhibiting two key enzymes involved in glucose metabolism: DPP4 and α-glucosidase.

DPP4 Inhibition (Competitive):

  • DPP4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).

  • By competitively inhibiting DPP4, this compound prevents the breakdown of incretins.

  • This leads to prolonged incretin activity, resulting in enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately lowering blood glucose levels.

  • Molecular docking studies suggest that this compound binds to the active site of DPP4.[2]

α-Glucosidase Inhibition (Non-competitive):

  • α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.

  • This compound non-competitively inhibits α-glucosidase, meaning it binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

  • This slows down carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

Enzyme Inhibition Mechanisms of this compound

G cluster_competitive Competitive Inhibition of DPP4 cluster_noncompetitive Non-competitive Inhibition of α-Glucosidase DPP4 DPP4 (Enzyme) Product1 Inactive Incretin DPP4->Product1 Metabolizes Substrate1 Incretin (Substrate) Substrate1->DPP4 Binds to Active Site LupinalbinA1 This compound LupinalbinA1->DPP4 Binds to Active Site aGlucosidase α-Glucosidase (Enzyme) Product2 Monosaccharide aGlucosidase->Product2 Digests Substrate2 Carbohydrate (Substrate) Substrate2->aGlucosidase Binds to Active Site LupinalbinA2 This compound LupinalbinA2->aGlucosidase Binds to Allosteric Site

Caption: Competitive vs. non-competitive enzyme inhibition by this compound.

Conclusion

This compound, isolated from Apios americana, exhibits significant anti-inflammatory and anti-diabetic properties, supported by robust in vitro data. Its mechanisms of action involve the modulation of key signaling pathways and the inhibition of critical enzymes in inflammatory and metabolic processes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, safety profiling, and structure-activity relationship analyses to optimize its therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Elucidation and Characterization of Lupinalbin A

This document provides a comprehensive overview of the structural elucidation, characterization, and biological activities of this compound, a naturally occurring coumaronochromone. It is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a phenolic compound classified as a coumaronochromone, a rare subclass of isoflavonoids. It was first isolated from the roots of the white lupin (Lupinus albus). Since its discovery, this compound has been identified in other plant species, including Eriosema laurentii, Flemingia philippinensis, and Apios americana. The compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, which include anti-inflammatory, anti-diabetic, antibacterial, and hormonal effects. Its unique chemical scaffold and promising pharmacological profile make it a compelling candidate for further investigation in drug discovery programs.

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name 1,3,8-trihydroxy-11H-benzofuro[2,3-b]chromen-11-one
Synonyms Boeravinone L, 5,7,4'-Trihydroxycoumaronochromone
CAS Number 98094-87-2
Molecular Formula C₁₅H₈O₆
Molecular Weight 284.22 g/mol
Appearance Powder

Isolation and Purification

This compound is typically isolated from plant material through a series of chromatographic techniques. The general workflow involves extraction from the source material followed by multi-step purification.

Experimental Protocol: Isolation from Eriosema laurentii
  • Extraction: The air-dried and pulverized aerial parts of the plant are extracted with methanol at room temperature.

  • Fractionation: The crude methanol extract is subjected to column chromatography on Sephadex LH-20, eluting with 80% methanol to yield several fractions.

  • Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified. This often involves another round of Sephadex LH-20 column chromatography with a different solvent system (e.g., 70% methanol).

  • Crystallization: The purified fraction is concentrated, and this compound is obtained by crystallization from a suitable solvent like acetone or an acetone/ethyl acetate mixture.

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Dried Plant Material (e.g., E. laurentii) methanol_extract Crude Methanol Extract plant_material->methanol_extract Methanol Extraction sephadex_1 Sephadex LH-20 (80% Methanol) methanol_extract->sephadex_1 active_fractions Active Fractions (TLC) sephadex_1->active_fractions sephadex_2 Sephadex LH-20 (70% Methanol) active_fractions->sephadex_2 crystallization Crystallization sephadex_2->crystallization pure_lupinalbin_a Pure this compound crystallization->pure_lupinalbin_a

Figure 1: General workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight and fragmentation pattern of this compound.

  • Experimental Protocol: Mass spectra were acquired on a Bruker Daltonics esquire 3000plus ion trap mass spectrometer with an orthogonal ESI source. The eluent flow was split 1:4 before the ESI source, which was operated with a capillary voltage of ±3.7 kV, a nebulizer pressure of 26 psi (N₂), a dry gas flow of 9 L/min (N₂), and a dry temperature of 340°C. MSⁿ spectra were obtained in an automated data-dependent acquisition mode.

Table 2: Mass Spectrometry Data for this compound

Ion ModeParent Ion (m/z)MS² Fragments (m/z)MS³ Fragments (m/z) from 254.9
Positive (+ESIMS) 285.0 [M+H]⁺256.9, 228.9, 212.9, 185.0, 173.0-
Negative (-ESIMS) 282.9 [M-H]⁻265.8, 264.8, 254.9, 238.9, 236.9, 226.9, 214.9, 210.9, 172.9236.8, 226.9, 210.9, 182.9

The high-resolution mass spectrometry data confirmed the molecular formula as C₁₅H₈O₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provided detailed information about the proton and carbon environments, respectively, allowing for the complete assignment of the chemical structure.

  • Experimental Protocol: NMR data were recorded at 298.2 K on a Bruker Avance DRX 600 instrument operating at 600.13 MHz for ¹H and 150.91 MHz for ¹³C. The solvent used was deuterated methanol (CD₃OD).

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position¹³C (δc)¹H (δH, mult., J in Hz)
2 158.1-
3 96.66.30 (d, J=2.2)
4 159.2-
4a 99.4-
5 154.9-
6 100.16.47 (d, J=2.2)
6a 119.5-
7 111.4-
8 157.0-
9 103.46.88 (d, J=2.3)
10 123.07.37 (dd, J=8.6, 2.3)
11 146.76.94 (d, J=8.6)
11a 117.8-
12 175.7-
12a 107.0-

The combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) allowed for the unambiguous assignment of all proton and carbon signals, confirming the coumaronochromone skeleton and the positions of the hydroxyl groups.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, positioning it as a molecule of significant therapeutic interest.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. It significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Furthermore, it reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

The mechanism of this anti-inflammatory action involves the inhibition of the TRIF-dependent signaling pathway. Specifically, this compound suppresses the production of interferon-beta (IFN-β), which in turn blocks the activation of the STAT1 (Signal Transducer and Activator of Transcription 1) protein. This disruption of the IFN-β/STAT1 axis is a key component of its anti-inflammatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF IRF3 IRF3 TRIF->IRF3 IFNB IFN-β IRF3->IFNB Production IFNAR IFNAR IFNB->IFNAR Autocrine/ Paracrine STAT1 STAT1 IFNAR->STAT1 Activation iNOS iNOS / Pro-inflammatory Cytokines STAT1->iNOS Upregulation LupinalbinA This compound LupinalbinA->IFNB Inhibits LupinalbinA->STAT1 Inhibits

Figure 2: Proposed anti-inflammatory mechanism of this compound.

Table 4: Anti-inflammatory Activity of this compound

ParameterIC₅₀ ValueCell Line
IFN-β Production Inhibition 47.53 µMRAW264.7
Anti-diabetic Activity

This compound has been identified as an inhibitor of two key enzymes involved in glucose metabolism: dipeptidyl peptidase 4 (DPP4) and α-glucosidase. Inhibition of these enzymes is an established therapeutic strategy for managing type 2 diabetes mellitus.

  • Experimental Protocol (DPP4 Inhibition Assay): The inhibitory activity was measured using a DPP4 inhibitor screening kit. This compound was incubated with human recombinant DPP4 and a fluorogenic substrate (H-Gly-Pro-AMC). The fluorescence was measured to determine the extent of inhibition.

  • Experimental Protocol (α-Glucosidase Inhibition Assay): The assay was performed using α-glucosidase from Saccharomyces cerevisiae. The enzyme was incubated with this compound, and the reaction was initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance was measured to quantify the inhibition.

Table 5: Anti-diabetic Enzyme Inhibition by this compound

EnzymeIC₅₀ ValueKᵢ ValueInhibition Type
DPP4 45.2 µM35.1 µMCompetitive
α-Glucosidase 53.4 µM45.0 µMNon-competitive
Estrogenic and Aryl Hydrocarbon Receptor (AhR) Agonism

In a yeast two-hybrid assay, this compound was found to be a potent agonist of the estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR).

Table 6: Hormonal and Xenobiotic Receptor Activity of this compound

ReceptorActivityEC₅₀ Value
Estrogen Receptor α (ERα) Agonist21.4 nM
Aryl Hydrocarbon Receptor (AhR) Agonist-

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a route to produce the compound for further study and confirming its elucidated structure. The synthesis is a multi-step process that highlights key reactions in modern organic chemistry.

G start Precursors suzuki Suzuki-Miyaura Reaction start->suzuki hydroxygenistein 2'-Hydroxygenistein suzuki->hydroxygenistein cyclodehydrogenation Oxidative Cyclodehydrogenation hydroxygenistein->cyclodehydrogenation lupinalbin_a This compound cyclodehydrogenation->lupinalbin_a

Figure 3: Key steps in the total synthesis of this compound.

Synthetic Protocol Overview
  • Preparation of 2'-Hydroxygenistein: The synthesis begins with the construction of the isoflavone core, 2'-hydroxygenistein. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a suitable 3-iodochromone and a boronic acid derivative.

  • Oxidative Cyclodehydrogenation: The key step in forming the coumaronochromone skeleton is the oxidative cyclodehydrogenation of 2'-hydroxygenistein. This reaction forges the furan ring, yielding this compound.

Conclusion

This compound is a natural product with a well-defined structure and a compelling profile of biological activities. The detailed spectroscopic and synthetic data provide a solid foundation for its characterization. Its ability to modulate key signaling pathways, such as the IFN-β/STAT1 axis, and to inhibit enzymes relevant to metabolic disease makes it a promising lead compound for the development of new therapeutic agents. This guide provides the essential technical data and protocols to support further research and development efforts focused on this unique isoflavonoid.

Preliminary Cytotoxicity Screening of Lupinalbin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research has not extensively detailed the cytotoxic properties of Lupinalbin A against cancerous cell lines. The primary focus of existing studies has been on its anti-diabetic and estrogenic activities.[1][2][3] This technical guide, therefore, presents a standardized framework for the preliminary cytotoxicity screening of a novel compound like this compound, utilizing hypothetical data for illustrative purposes. The experimental protocols and data herein are based on established methodologies in the field of cancer research and are intended to serve as a template for future investigations.

Introduction

This compound is a naturally occurring isoflavonoid that has been isolated from various plant sources, including Apios americana and Eriosema laurentii.[1][2] While its therapeutic potential has been explored in the context of diabetes and hormonal activity, its effects on cancer cell proliferation and viability remain largely uncharacterized. This document outlines a comprehensive strategy for a preliminary in vitro cytotoxicity screening of this compound, providing researchers, scientists, and drug development professionals with a robust methodological framework. The core objective of this preliminary screening is to ascertain the cytotoxic potential of this compound against a panel of human cancer cell lines and to elucidate its primary mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data (Hypothetical)

A crucial first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC50) across various cancer cell lines. This provides a quantitative measure of its potency. The following table summarizes hypothetical IC50 values for this compound following a 48-hour treatment period.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma42.1
A549Lung Carcinoma33.8
HeLaCervical Adenocarcinoma51.2
HT-29Colorectal Adenocarcinoma65.7
PC-3Prostate Adenocarcinoma78.4

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections provide in-depth methodologies for the key experiments that would be conducted in a preliminary cytotoxicity screening of this compound.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, HT-29, and PC-3) are procured from the American Type Culture Collection (ATCC).

  • MCF-7 and MDA-MB-231 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • A549, HeLa, HT-29, and PC-3 cells are cultured in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin. All cell lines are incubated in a humidified atmosphere of 5% CO2 at 37°C. Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is employed to detect and quantify apoptosis.

  • Cells are seeded in 6-well plates and treated with this compound at its hypothetical IC50 concentration for 48 hours.

  • Following treatment, both floating and adherent cells are collected and washed with cold PBS.

  • The cells are then resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

TreatmentQuadrantPercentage of Cells
Control (DMSO)Lower Left (Viable)95.2%
Lower Right (Early Apoptosis)2.1%
Upper Right (Late Apoptosis)1.5%
Upper Left (Necrosis)1.2%
This compound (25.5 µM)Lower Left (Viable)55.8%
Lower Right (Early Apoptosis)28.4%
Upper Right (Late Apoptosis)12.3%
Upper Left (Necrosis)3.5%
Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle.

  • MCF-7 cells are treated with this compound at its hypothetical IC50 concentration for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are then washed and resuspended in PBS containing RNase A and PI.

  • After a 30-minute incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

Table 3: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound (24h Treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)62.5%25.1%12.4%
This compound (25.5 µM)78.3%10.2%11.5%

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for clear communication of complex processes.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Cancer Cell Lines culture Culture & Passage start->culture seed Seed Cells culture->seed treat Treat with this compound seed->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Based on the hypothetical data suggesting G1 cell cycle arrest, a potential mechanism of action for this compound could involve the modulation of key cell cycle regulatory proteins.

cell_cycle_pathway cluster_G1_S G1 to S Phase Transition cluster_inhibitors Inhibitory Pathway CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb CyclinD Cyclin D CyclinD->CDK4_6 activates CDK2 CDK2 CDK2->pRb CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F pRb->E2F S_Phase S Phase Genes E2F->S_Phase Lupinalbin_A This compound p21_p27 p21/p27 Lupinalbin_A->p21_p27 induces p21_p27->CDK4_6 p21_p27->CDK2

Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.

The induction of apoptosis is a hallmark of many effective chemotherapeutic agents. A plausible mechanism for this compound-induced apoptosis could be through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bak Bak Bcl2->Bak MOMP MOMP Bax->MOMP Bak->MOMP CytoC Cytochrome c MOMP->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Lupinalbin_A This compound Lupinalbin_A->Bcl2 Lupinalbin_A->Bax Lupinalbin_A->Bak

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound. The hypothetical data presented suggests that this compound may possess anti-proliferative effects against various cancer cell lines, potentially through the induction of G1 cell cycle arrest and apoptosis. To validate these preliminary, hypothetical findings, further comprehensive studies are imperative. Future research should focus on confirming the cytotoxic effects of this compound in a broader panel of cancer cell lines, elucidating the definitive molecular mechanisms through Western blot analysis of key cell cycle and apoptotic proteins, and ultimately, progressing to in vivo studies using animal models to assess its therapeutic efficacy and safety profile. The methodologies and conceptual frameworks provided herein offer a clear roadmap for these future investigations into the potential of this compound as a novel anti-cancer agent.

References

Lupinalbin A: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinalbin A, a prenylated isoflavonoid, has garnered significant interest within the scientific community for its diverse biological activities, including its role as an agonist for the estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR), as well as its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document presents qualitative solubility information and furnishes a detailed experimental protocol for the systematic determination of its solubility. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering visual representations to aid in the understanding of its mechanism of action.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₈O₆PubChem
Molecular Weight 284.22 g/mol PubChem
CAS Number 98094-87-2PubChem
Appearance PowderCymitQuimica[1]

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the known and predicted solubility of this compound in various organic solvents. It is important to note that this information is largely qualitative and empirical determination is recommended for specific applications.

SolventSolubilitySource / Rationale
Dimethyl Sulfoxide (DMSO) SolubleChemFaces[2]
Chloroform SolubleChemFaces[2]
Dichloromethane SolubleChemFaces[2]
Ethyl Acetate SolubleChemFaces[2]
Acetone SolubleChemFaces[2]
Methanol Likely SolubleGeneral flavonoid solubility
Ethanol Likely SolubleGeneral flavonoid solubility
Acetonitrile Likely SolubleGeneral flavonoid solubility
Water Sparingly Soluble / InsolubleGeneral flavonoid characteristics
Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following protocol, adapted from studies on other flavonoids, can be employed.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., DMSO, ethanol, acetonitrile)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Withdraw an aliquot of the supernatant using a pipette.

    • Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g) for a few minutes to pellet any remaining suspended solid.

    • Filter the resulting supernatant through a syringe filter to remove any fine particulates.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample from the saturated solution. The sample may require dilution to fall within the linear range of the calibration curve.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The solubility can be expressed in various units, such as mg/mL or mol/L.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its biological effects.

Estrogen Receptor α and Aryl Hydrocarbon Receptor Agonism

This compound acts as an agonist for both the Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR).[4] This dual agonism suggests its potential role in processes regulated by these nuclear receptors, including cellular proliferation, differentiation, and xenobiotic metabolism.

ERa_AhR_Agonism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ERα ERα This compound->ERα AhR AhR This compound->AhR Gene Transcription Gene Transcription ERα->Gene Transcription AhR->Gene Transcription

This compound as an agonist for ERα and AhR.
Anti-inflammatory Pathway

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and blocking the activation of the IFN-β/STAT1 pathway.[2] This mechanism suggests its potential therapeutic use in inflammatory conditions.

Anti_Inflammatory_Pathway cluster_stimulation Inflammatory Stimulus cluster_inhibition Inhibition by this compound LPS LPS IFN-β Production IFN-β Production LPS->IFN-β Production This compound This compound This compound->IFN-β Production Pro-inflammatory Cytokines Pro-inflammatory Cytokines This compound->Pro-inflammatory Cytokines STAT1 Activation STAT1 Activation IFN-β Production->STAT1 Activation STAT1 Activation->Pro-inflammatory Cytokines

Inhibition of the IFN-β/STAT1 pathway by this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the current literature, this guide provides a foundational understanding of its solubility characteristics and a practical framework for its empirical determination. The elucidation of its roles in major signaling pathways, such as ERα/AhR agonism and the inhibition of inflammatory responses, underscores its potential as a valuable compound for further research and drug development. The provided diagrams offer a clear visual summary of these complex biological processes, aiding in the conceptualization of future studies. It is recommended that researchers empirically determine the solubility of this compound in their specific experimental systems to ensure accurate and reproducible results.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Lupinalbin A from Eriosema laurentii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eriosema laurentii De Wild (Leguminosae) is a plant utilized in traditional Cameroonian medicine for addressing infertility and gynecological issues.[1][2] Phytochemical analyses have led to the identification of several bioactive compounds, including the isoflavone Lupinalbin A.[1][3] This document provides a detailed protocol for the isolation of this compound from the aerial parts of Eriosema laurentii, based on the activity-guided fractionation methodology described by Ateba et al. (2014). The protocol employs a series of chromatographic techniques to isolate this compound.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the dried and pulverized aerial parts of Eriosema laurentii.

1. Plant Material and Extraction:

  • Plant Material: 2.5 kg of air-dried and pulverized aerial parts of Eriosema laurentii.[3]

  • Extraction Solvent: 95% Methanol (MeOH).

  • Procedure:

    • Macerate the plant material in 5 L of 95% methanol at room temperature for 48 hours.[3]

    • Repeat the extraction process three times.[3]

    • Combine the methanolic solutions and concentrate them by evaporation at 40°C to obtain the crude methanol extract.[3]

2. Fractionation of the Crude Extract:

The crude methanol extract is subjected to Vacuum Liquid Chromatography (VLC) for initial fractionation.

  • Stationary Phase: Silica gel.[3]

  • Column Dimensions: 5 cm x 50 cm.[3]

  • Elution: Successive elution with 2000 mL of each of the following solvents/solvent systems:

    • Petroleum ether

    • Petroleum ether-Chloroform (CHCl₃) (1:1, v/v)

    • Chloroform (CHCl₃)

    • Chloroform-Methanol (CHCl₃-MeOH) (1:1, v/v)

    • Methanol (MeOH)

    • Methanol-Water (MeOH-H₂O) (7:3, v/v)[3]

3. Isolation of this compound:

This compound is isolated from the Chloroform-isopropanol fraction obtained from a similar fractionation process in the source study, which will be referred to as the active fraction for this protocol.

  • Initial Column Chromatography:

    • Stationary Phase: Sephadex LH-20.[1]

    • Column Dimensions: 4 cm x 50 cm.[1][3]

    • Eluent: 80% Methanol (MeOH).[1][3]

    • Procedure:

      • Apply 17.7 g of the active fraction to the Sephadex LH-20 column.[1][3]

      • Elute with 80% MeOH at a flow rate of 15 mL/30 min.[1][3]

      • Combine the collected fractions based on their Thin Layer Chromatography (TLC) profiles to yield eleven main fractions (F1-F11).[1][3]

  • Second Column Chromatography:

    • Stationary Phase: Sephadex LH-20.[1]

    • Column Dimensions: 2 cm x 50 cm.[1][3]

    • Eluent: 70% Methanol (MeOH).[1][3]

    • Procedure:

      • Subject fraction F7 (529 mg) to further purification on the Sephadex LH-20 column.[1][3]

      • Elute with 70% MeOH at a flow rate of 5 mL/20 min to yield eight subfractions (SF1-SF8).[1][3]

  • Crystallization:

    • Procedure:

      • This compound is obtained by crystallization from subfraction SF7 (108 mg).[1][3]

Data Presentation

The following table summarizes the quantitative data from the isolation process.

StageStarting MaterialMassYield
Extraction Dried Aerial Parts of E. laurentii2.5 kg-
Crude Methanol Extract130 g5.2%
Fractionation Active Fraction (Chloroform-isopropanol)17.7 g-
Purification Fraction F7529 mg-
Subfraction SF7108 mg-
Final Product This compound 21 mg

Mandatory Visualization

Experimental Workflow for this compound Isolation

LupinalbinA_Isolation_Workflow Plant_Material Dried Aerial Parts of Eriosema laurentii (2.5 kg) Extraction Methanol Extraction (3x) Plant_Material->Extraction Crude_Extract Crude Methanol Extract (130 g) Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Active_Fraction Active Fraction (17.7 g) VLC->Active_Fraction Sephadex_1 Sephadex LH-20 Column 1 (80% MeOH) Active_Fraction->Sephadex_1 Fraction_F7 Fraction F7 (529 mg) Sephadex_1->Fraction_F7 Sephadex_2 Sephadex LH-20 Column 2 (70% MeOH) Fraction_F7->Sephadex_2 Subfraction_SF7 Subfraction SF7 (108 mg) Sephadex_2->Subfraction_SF7 Crystallization Crystallization Subfraction_SF7->Crystallization Lupinalbin_A Isolated this compound (21 mg) Crystallization->Lupinalbin_A

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols: Lupinalbin A as a Competitive Inhibitor of DPP4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase 4 (DPP4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1] Lupinalbin A, a natural compound isolated from Apios americana, has been identified as a competitive inhibitor of DPP4, suggesting its potential as a novel anti-diabetic agent.[2][3][4] This document provides a detailed protocol for an in vitro DPP4 competitive inhibition assay using this compound and summarizes its inhibitory activity.

Quantitative Data Summary

The inhibitory potency of this compound against DPP4 has been quantified, demonstrating its effectiveness as a competitive inhibitor. The following table summarizes the key quantitative data.

ParameterValuePositive ControlValue (Positive Control)Reference
IC50 45.2 ± 0.8 µMSitagliptin70.7 ± 4.3 nM[2][3][5]
Inhibition Constant (Ki) 35.1 ± 2.0 µM--[2][3][4]
Inhibition Type Competitive--[2][4][5]

Signaling Pathway and Inhibition Mechanism

DPP4 inhibitors function by preventing the degradation of incretin hormones, thereby prolonging their biological activity, which includes stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. This compound acts as a competitive inhibitor, binding to the active site of the DPP4 enzyme and preventing the substrate from binding.

DPP4_Inhibition_Pathway cluster_0 Physiological State cluster_1 Inhibition by this compound cluster_2 Therapeutic Effect GLP-1 GLP-1 DPP4_active DPP4 (Active) GLP-1->DPP4_active Substrate GIP GIP GIP->DPP4_active Substrate Inactive_Peptides Inactive Peptides DPP4_active->Inactive_Peptides Cleavage DPP4_inhibited DPP4 (Inhibited) Lupinalbin_A This compound Lupinalbin_A->DPP4_inhibited Competitive Inhibition Increased_Incretins Increased Active GLP-1 & GIP DPP4_inhibited->Increased_Incretins Blocks Degradation Glucose_Homeostasis Improved Glucose Homeostasis Increased_Incretins->Glucose_Homeostasis DPP4_Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup 2. Plate Setup (100% Activity, Background, Positive Control, Inhibitor Wells) prep->plate_setup pre_incubation 3. Pre-incubation (Enzyme + Inhibitor/Buffer) plate_setup->pre_incubation reaction_init 4. Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation 5. Incubation reaction_init->incubation measurement 6. Fluorescence Measurement (Kinetic or Endpoint) incubation->measurement data_analysis 7. Data Analysis (IC50, Lineweaver-Burk, Dixon Plots) measurement->data_analysis Competitive_Inhibition_Logic decision_node decision_node start Start: Perform DPP4 assay with varying [Substrate] & [this compound] lw_plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) start->lw_plot dixon_plot Generate Dixon Plot (1/v vs [I]) start->dixon_plot intersect_y Lines intersect on Y-axis? lw_plot->intersect_y conclusion_comp Conclusion: Competitive Inhibition intersect_y->conclusion_comp Yes conclusion_other Conclusion: Other Inhibition Type intersect_y->conclusion_other No calc_ki Calculate Ki from Dixon Plot intersection (-Ki) conclusion_comp->calc_ki

References

Molecular Docking of Lupinalbin A to the DPP4 Active Site Using AutoDock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing a molecular docking analysis of Lupinalbin A with the active site of Dipeptidyl Peptidase-4 (DPP4) using AutoDock Vina. This computational method is instrumental in predicting the binding affinity and interaction patterns of a ligand with a protein target, offering valuable insights for drug discovery and development.

Introduction

Dipeptidyl Peptidase-4 (DPP4) is a transmembrane glycoprotein and a well-validated therapeutic target for type 2 diabetes.[1] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis.[2] Inhibition of DPP4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release. This compound, a natural compound, has been investigated for its potential inhibitory effects on DPP4.[3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] AutoDock is a widely used suite of automated docking tools. This protocol will guide users through the process of preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results.

Materials and Software

ComponentSource/Specification
Protein Structure Human DPP4 crystal structure (e.g., PDB ID: 1X70, 5Y7J, 3W2T) from the RCSB Protein Data Bank.[5][6][7]
Ligand Structure This compound structure (e.g., from PubChem CID: 5324349).[8]
Software AutoDock Tools (ADT): For preparing protein and ligand files.
AutoDock Vina: For performing the molecular docking.
PyMOL or UCSF Chimera: For visualization and analysis of results.[9]
Open Babel: For file format conversion (optional).

Experimental Protocols

Receptor Preparation (DPP4)
  • Download Protein Structure: Obtain the crystal structure of human DPP4 from the RCSB PDB (e.g., 1X70).[5]

  • Prepare the Protein in AutoDock Tools (ADT):

    • Open ADT and load the downloaded PDB file.

    • Remove water molecules and any co-crystallized ligands or inhibitors.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format. This format includes atomic charges and atom types required by AutoDock.[10]

Ligand Preparation (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.[8]

  • Prepare the Ligand in ADT:

    • Open the ligand file in ADT.

    • Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • Define a grid box that encompasses the active site of DPP4. The active site of DPP4 is well-characterized and includes key catalytic residues such as the triad Ser630, Asp708, and His740, as well as binding pockets S1 and S2.[11][12] The grid box should be centered on these residues.

    • The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files and parameters for the docking run. This file should include:

      • The name of the receptor PDBQT file.

      • The name of the ligand PDBQT file.

      • The coordinates of the center of the grid box.

      • The dimensions of the grid box in x, y, and z.

      • The name of the output file for the docking results.

      • The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[13]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

Data Presentation and Analysis

The output from AutoDock Vina will be a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).[14]

Quantitative Data Summary

A study by Kim et al. (2021) performed molecular docking of this compound with DPP4.[3] The key quantitative findings are summarized below:

ParameterValue
Binding Energy (kcal/mol) -7.32
Inhibition Constant (Ki) (Calculated) Value can be estimated from binding energy

Note: The inhibition constant (Ki) can be calculated from the binding energy (ΔG) using the formula: ΔG = RTln(Ki), where R is the gas constant and T is the temperature in Kelvin. A lower binding energy corresponds to a higher binding affinity and a lower Ki.

Analysis of Interactions

The interaction of this compound with the DPP4 active site involves several key residues. The analysis of the docked poses reveals the specific types of interactions.

Interacting DPP4 ResidueInteraction TypeDistance (Å)
Tyr48Hydrogen Bond2.81
Asp545Hydrogen Bond2.71
Trp563Hydrogen Bond3.28
Trp629Hydrogen Bond2.87
Multiple ResiduesHydrophobic Interactions-
Tryptophan Residuesπ-π Stacking5.48 and 5.72

Data sourced from Kim et al. (2021).[3]

Visualization of Results

Visual inspection of the docking results is crucial for understanding the binding mode of the ligand.

DPP4 Signaling Pathway

The following diagram illustrates the general signaling pathway involving DPP4 and its inhibition.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Increases GLP-1 (Active)->Insulin Secretion Increases GLP-1 (Active)->Glucagon Secretion Decreases DPP4 DPP4 GLP-1 (Active)->DPP4 Substrate GLP-1 (Inactive) GLP-1 (Inactive) DPP4->GLP-1 (Inactive) Inactivates This compound This compound This compound->DPP4 Inhibits

Caption: DPP4 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

The diagram below outlines the key steps in the molecular docking protocol.

Molecular_Docking_Workflow start Start prep_protein Prepare DPP4 Receptor (PDB -> PDBQT) start->prep_protein prep_ligand Prepare this compound Ligand (SDF -> PDBQT) start->prep_ligand grid Define Grid Box (Active Site) prep_protein->grid docking Run AutoDock Vina prep_ligand->docking grid->docking analysis Analyze Results (Binding Energy, Interactions) docking->analysis visualization Visualize Complex analysis->visualization end End visualization->end

Caption: Workflow for molecular docking of this compound to DPP4.

Conclusion

This protocol provides a comprehensive guide for conducting molecular docking studies of this compound with the DPP4 active site using AutoDock Vina. The results of such studies, including binding energy and interaction analysis, can provide significant insights into the inhibitory potential of this compound and guide further experimental validation and drug development efforts. The provided quantitative data and visualizations serve as a reference for researchers in this field.

References

Application Notes and Protocols for Determining the IC50 Value of Lupinalbin A for α-Glucosidase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes α-glucosidase a significant therapeutic target for the management of type 2 diabetes mellitus. Lupinalbin A, an isoflavonoid, has been identified as an inhibitor of α-glucosidase.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase, a critical parameter for evaluating its potency as a potential anti-diabetic agent.

Quantitative Data Summary

The inhibitory effect of this compound on α-glucosidase has been quantified, with its IC50 value compared against acarbose, a well-established α-glucosidase inhibitor used as a positive control.

CompoundIC50 Value (µM)Inhibition Constant (Ki) (µM)Mechanism of Inhibition
This compound53.4 ± 1.2[1]45.0[2][3]Non-competitive[2][4]
Acarbose (Positive Control)240.5 ± 2.1[1]Not ReportedCompetitive

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the in vitro α-glucosidase inhibition assay.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, or equivalent)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, or equivalent)

  • This compound (isolated or synthesized)

  • Acarbose (positive control) (Sigma-Aldrich, or equivalent)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Pipettes and tips

Preparation of Solutions:

  • Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate salts in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (0.16 U/mL): Dissolve α-glucosidase in 100 mM phosphate buffer (pH 6.8). The final concentration may need optimization based on the specific activity of the enzyme lot.[3]

  • pNPG Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in 100 mM phosphate buffer (pH 6.8).

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions of this compound: Prepare a series of dilutions of this compound from the stock solution using phosphate buffer. The final concentrations in the assay should bracket the expected IC50 value (e.g., 0-100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Acarbose Solution: Prepare a stock solution and serial dilutions of acarbose in phosphate buffer to be used as a positive control.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water.

Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Blank: 140 µL of phosphate buffer.

    • Control (No Inhibitor): 70 µL of phosphate buffer and 70 µL of α-glucosidase solution.

    • Sample (this compound): 70 µL of the respective this compound dilution and 70 µL of α-glucosidase solution.

    • Positive Control (Acarbose): 70 µL of the respective acarbose dilution and 70 µL of α-glucosidase solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[5]

  • Initiation of Reaction: Add 70 µL of the 5 mM pNPG solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[5]

  • Termination of Reaction: Stop the reaction by adding 70 µL of 0.1 M sodium carbonate solution to all wells.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

Data Analysis:

  • Calculate the Percentage of Inhibition: The percentage of α-glucosidase inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control well (enzyme + substrate without inhibitor).

    • A_sample is the absorbance of the sample well (enzyme + substrate + this compound).

  • Determine the IC50 Value: The IC50 value is the concentration of this compound that inhibits 50% of the α-glucosidase activity. This is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate (pNPG), and Stop Solution (Na2CO3) A1 Add Buffer, Enzyme, and Inhibitor/Control to wells P1->A1 P2 Prepare this compound and Acarbose Stock Solutions (in DMSO) P3 Create Serial Dilutions of this compound and Acarbose P2->P3 P3->A1 A2 Pre-incubate at 37°C for 15 min A1->A2 A3 Add pNPG to initiate reaction A2->A3 A4 Incubate at 37°C for 20 min A3->A4 A5 Add Na2CO3 to stop reaction A4->A5 A6 Measure Absorbance at 405 nm A5->A6 D1 Calculate % Inhibition for each concentration A6->D1 D2 Plot % Inhibition vs. log[this compound] D1->D2 D3 Determine IC50 value using non-linear regression D2->D3

Caption: Workflow for determining the IC50 of this compound against α-glucosidase.

Inhibitory Mechanism of this compound on α-Glucosidase

G cluster_uninhibited Uninhibited Reaction cluster_inhibited Non-competitive Inhibition by this compound E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + S S Substrate (pNPG) ES->E - S P Product (p-Nitrophenol) ES->P + E EI Enzyme-Inhibitor Complex ESI Enzyme-Substrate- Inhibitor Complex (Inactive) EI->ESI + S E2 α-Glucosidase (Enzyme) EI->E2 - I ESI->EI - S ES2 Enzyme-Substrate Complex ESI->ES2 - I I This compound (Inhibitor) E2->EI + I E2->ES2 + S S2 Substrate (pNPG) ES2->ESI + I

Caption: Non-competitive inhibition of α-glucosidase by this compound.

References

Application Note: Enzyme Kinetics Analysis of Lupinalbin A with Lineweaver-Burk Plot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinalbin A, a natural compound, has garnered interest for its potential therapeutic properties, including its role as an enzyme inhibitor. Understanding the kinetics of this inhibition is crucial for drug development and mechanistic studies. This application note provides a detailed protocol for the enzyme kinetics analysis of this compound, focusing on its interaction with dipeptidyl peptidase 4 (DPP4), a key target in diabetes therapy. The analysis utilizes the Lineweaver-Burk plot, a fundamental graphical method for characterizing enzyme inhibition.

Recent studies have demonstrated that this compound inhibits DPP4 activity in a competitive manner.[1] This competitive inhibition indicates that this compound likely binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition constant (Ki) for this interaction has been determined to be 35.1 ± 2.0 µM, with an IC50 value of 45.2 µM.[1] In contrast, its interaction with another enzyme, α-glucosidase, was found to be non-competitive, with a Ki of 45.0 µM and an IC50 of 53.4 µM.[1] This differential inhibition highlights the specificity of this compound and underscores the importance of detailed kinetic analysis.

This document outlines the experimental workflow, data analysis, and visualization of the kinetic data to determine the mode of inhibition and key kinetic parameters.

Data Presentation

The following table summarizes the quantitative kinetic data for the inhibition of DPP4 and α-glucosidase by this compound.

EnzymeInhibitorIC50 (µM)Inhibition TypeKi (µM)
DPP4This compound45.2Competitive35.1 ± 2.0
α-glucosidaseThis compound53.4Non-competitive45.0

Table 1: Kinetic parameters of this compound inhibition on DPP4 and α-glucosidase. Data sourced from in vitro analysis.[1]

Experimental Protocols

DPP4 Inhibition Assay Protocol

This protocol describes the steps to measure the inhibitory effect of this compound on DPP4 activity.

Materials:

  • Human recombinant DPP4 enzyme

  • DPP4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

    • Prepare a stock solution of the DPP4 substrate in Tris-HCl buffer.

    • Prepare the DPP4 enzyme solution in Tris-HCl buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of the different concentrations of this compound solution to the sample wells.

    • For the control wells (no inhibitor), add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO as the sample wells.

    • Add 20 µL of the DPP4 enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the DPP4 substrate solution to all wells.

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 20 minutes to monitor the formation of p-nitroanilide.

    • The rate of reaction (velocity, V) is determined from the linear portion of the absorbance versus time curve.

Lineweaver-Burk Plot Analysis

The data obtained from the DPP4 inhibition assay is used to generate a Lineweaver-Burk plot to determine the mode of inhibition and kinetic parameters.

Procedure:

  • Data Collection:

    • Perform the DPP4 inhibition assay with varying concentrations of the substrate at a fixed concentration of this compound.

    • Repeat the assay for several different fixed concentrations of this compound.

    • Also, perform the assay with no inhibitor to determine the uninhibited enzyme kinetics.

  • Data Transformation:

    • For each substrate concentration [S], calculate the reciprocal (1/[S]).

    • For each corresponding reaction velocity (V), calculate the reciprocal (1/V).

  • Plotting:

    • Create a scatter plot with 1/[S] on the x-axis and 1/V on the y-axis.

    • Plot the data for the uninhibited reaction and for each concentration of this compound on the same graph.

    • Fit a linear regression line to each set of data points.

  • Interpretation:

    • Vmax: The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax. For competitive inhibition, the Vmax does not change in the presence of the inhibitor, so the y-intercepts of all lines should be the same.[2]

    • Km: The x-intercept of the plot is equal to -1/Km. In competitive inhibition, the apparent Km increases as the inhibitor concentration increases, causing the x-intercepts to shift closer to the origin.[2]

    • Ki: The inhibition constant (Ki) can be calculated from the slopes of the lines. The slope of each line is equal to Km/Vmax.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay DPP4 Inhibition Assay cluster_analysis Data Analysis prep_lupinalbin Prepare this compound Dilutions add_inhibitor Add this compound to Wells prep_lupinalbin->add_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_enzyme Prepare DPP4 Enzyme Solution add_enzyme Add DPP4 Enzyme prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs calc_velocity Calculate Reaction Velocity (V) measure_abs->calc_velocity transform_data Calculate 1/[S] and 1/V calc_velocity->transform_data plot_data Generate Lineweaver-Burk Plot transform_data->plot_data determine_params Determine Km, Vmax, and Ki plot_data->determine_params G xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis x_intercept_uninh y_intercept x_intercept_uninh->y_intercept No Inhibitor x_intercept_inh1 x_intercept_inh1->y_intercept + this compound (Low Conc.) x_intercept_inh2 x_intercept_inh2->y_intercept + this compound (High Conc.) label_y_int 1/Vmax label_x_int_uninh -1/Km label_x_int_inh -1/Km_app

References

Quantification of Lupinalbin A in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Lupinalbin A, a pterocarpan isoflavonoid, is a phytochemical of significant interest due to its potential biological activities, including acting as a potent agonist for both the estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR). These activities suggest its potential relevance in the development of therapeutic agents. Found in various leguminous plants, such as those from the Lupinus and Eriosema genera, accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and furthering pharmacological research. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution system composed of acidified water and an organic solvent (acetonitrile or methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of this compound, with monitoring at its maximum absorption wavelength for optimal sensitivity and specificity. Quantification is performed using an external standard method by constructing a calibration curve from known concentrations of a this compound standard.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., aerial parts of Eriosema laurentii or seeds of Lupinus species)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection vial.

  • Repeat the extraction process (steps 2-6) twice more with the plant residue to ensure exhaustive extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 2.0 mL) of the initial HPLC mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Analysis

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    25 60
    30 90
    35 90
    36 20

    | 40 | 20 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on available chromatograms of plant extracts containing this compound). For optimal sensitivity, it is recommended to determine the UV absorption maximum from a spectrum of a pure standard if available.

  • Run Time: 40 minutes

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. A minimum of five concentrations should be used. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: The accuracy of the method is determined by a recovery study. This involves spiking a blank plant matrix with known concentrations of the this compound standard and calculating the percentage recovery.

  • Precision: The precision of the method is evaluated by analyzing replicate injections of the same sample on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Data Presentation

The following tables present hypothetical quantitative data for a validated HPLC method for this compound, based on typical values for similar isoflavonoid compounds.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/mL)Calibration EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound0.5 - 100y = 25432x + 12340.99950.150.48

Table 2: Accuracy (Recovery) and Precision

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=6 over 3 days)
This compound5.04.92 ± 0.1598.41.82.5
25.024.65 ± 0.4998.61.52.1
75.073.95 ± 1.1198.61.21.9

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction (Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC-DAD Analysis filtration->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis

Caption: Workflow for this compound quantification.

Signaling Pathway of this compound

This compound has been identified as an agonist for both the Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR).

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lupinalbin_A_extra This compound AhR AhR Lupinalbin_A_extra->AhR Binds & Activates ARNT ARNT ERa ERα Lupinalbin_A_extra->ERa Binds & Activates cluster_cytoplasm cluster_cytoplasm HSP90 HSP90 AhR->HSP90 AhR_complex This compound-AhR-ARNT Complex XRE XRE (Xenobiotic Response Element) AhR_complex->XRE Binds ERE ERE (Estrogen Response Element) ERa->ERE Binds gene_transcription_AhR Target Gene Transcription (e.g., CYP1A1) XRE->gene_transcription_AhR gene_transcription_ERa Target Gene Transcription (Estrogenic Response) ERE->gene_transcription_ERa

Caption: Dual agonistic signaling of this compound.

Application Notes and Protocols: Lupinalbin A as a Positive Control for Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinalbin A, a natural isoflavonoid, has been identified as a potent agonist of Estrogen Receptor Alpha (ERα). Its activity profile makes it a suitable positive control for in vitro assays designed to identify and characterize modulators of the estrogen receptor. These application notes provide a summary of its known activity, along with detailed protocols for its use in common experimental models for studying estrogen receptor signaling.

Data Presentation

The following table summarizes the currently available quantitative data for this compound's activity on the estrogen receptor. As of the latest literature review, comprehensive data on its binding affinity and its activity on Estrogen Receptor Beta (ERβ) is not available.

CompoundReceptorAssay TypeParameterValueReference
This compound ERαYeast Two-HybridEC5021.4 nM[1]
17β-EstradiolERαYeast Two-HybridEC500.27 nM[1]
GenisteinERαYeast Two-HybridEC500.32 µM[1]

Note: this compound has been demonstrated to be a full agonist of ERα, exhibiting a maximal efficacy comparable to the endogenous hormone 17β-estradiol.[1]

Signaling Pathways and Experimental Workflows

To understand the context in which this compound can be used as a positive control, it is essential to be familiar with the estrogen receptor signaling pathway and the workflows of common assays.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lupinalbin_A This compound ER Estrogen Receptor (ERα/ERβ) Lupinalbin_A->ER Binding & Activation ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene Target Gene (e.g., GREB1, TFF1) ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Proliferation Cell Proliferation Protein->Proliferation

Figure 1: Estrogen Receptor Signaling Pathway.

Experimental_Workflow cluster_assay Experimental Assays Y2H Yeast Two-Hybrid Assay (ERα Activation) Data_Analysis Data Analysis (EC50/IC50 Determination) Y2H->Data_Analysis Measure β-galactosidase Reporter Reporter Gene Assay (Transcriptional Activity) Reporter->Data_Analysis Measure Luciferase Proliferation MCF-7 Cell Proliferation (Phenotypic Response) Proliferation->Data_Analysis Measure Cell Viability Lupinalbin_A This compound (Positive Control) Lupinalbin_A->Y2H Lupinalbin_A->Reporter Lupinalbin_A->Proliferation Test_Compound Test Compound Test_Compound->Y2H Test_Compound->Reporter Test_Compound->Proliferation Vehicle Vehicle Control Vehicle->Y2H Vehicle->Reporter Vehicle->Proliferation

Figure 2: General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for commonly used assays to assess estrogen receptor modulation, for which this compound can serve as a positive control.

ERα Yeast Two-Hybrid (Y2H) Assay

This assay is used to determine the ability of a compound to induce the ligand-dependent interaction between the ERα ligand-binding domain (LBD) and a coactivator peptide, leading to the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).

Materials:

  • Saccharomyces cerevisiae strain (e.g., Y190) co-transformed with two plasmids:

    • pGBT9-ERα-LBD (expressing the GAL4 DNA-binding domain fused to the human ERα LBD)

    • pGAD424-TIF2 (expressing the GAL4 activation domain fused to a coactivator peptide like TIF2)

  • Appropriate yeast growth media (SD/-Trp/-Leu for selection)

  • This compound (positive control), 17β-Estradiol (reference control), test compounds

  • DMSO (vehicle)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) for colorimetric assay

  • Z-buffer

  • 96-well microplates

Protocol:

  • Yeast Culture Preparation:

    • Inoculate a single colony of the co-transformed yeast into 5 mL of selective medium (SD/-Trp/-Leu) and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture to an OD600 of 0.1 in fresh selective medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, 17β-Estradiol, and test compounds in DMSO. A typical concentration range for this compound would be from 1 nM to 10 µM.

    • In a 96-well plate, add 1 µL of each compound dilution to 99 µL of the prepared yeast culture. Include vehicle (DMSO) and reference (17β-Estradiol) controls.

    • Incubate the plate at 30°C for 4-6 hours with gentle shaking.

  • β-Galactosidase Assay (Liquid Culture):

    • After incubation, measure the OD600 of each well to normalize for cell density.

    • Permeabilize the yeast cells by adding 20 µL of 0.1% SDS and 20 µL of chloroform to each well, followed by vortexing.

    • Add 100 µL of Z-buffer containing ONPG (0.67 mg/mL) to each well.

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3.

    • Measure the absorbance at 420 nm.

  • Data Analysis:

    • Calculate β-galactosidase activity using the formula: Activity (Miller Units) = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture in mL.

    • Plot the activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

ERα Luciferase Reporter Gene Assay in Mammalian Cells

This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of an estrogen response element (ERE) in a mammalian cell line expressing ERα.

Materials:

  • Human breast cancer cell line (e.g., MCF-7) or other suitable cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • ERE-luciferase reporter plasmid and a control plasmid (e.g., for transfection efficiency normalization)

  • Transfection reagent

  • This compound, 17β-Estradiol, test compounds

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Culture cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 24 hours prior to transfection.

    • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh phenol red-free medium containing charcoal-stripped FBS.

    • Add serial dilutions of this compound, 17β-Estradiol, and test compounds.

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the control plasmid activity (if applicable).

    • Plot the normalized luciferase activity against the log of the compound concentration and determine the EC50 value.

MCF-7 Cell Proliferation Assay

This assay assesses the mitogenic effect of compounds on the ER-positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (DMEM or RPMI-1640) with and without phenol red

  • Charcoal-stripped FBS

  • This compound, 17β-Estradiol, test compounds

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Protocol:

  • Cell Seeding and Hormone Deprivation:

    • Culture MCF-7 cells in their regular growth medium.

    • For the assay, switch the cells to phenol red-free medium supplemented with charcoal-stripped FBS for 3-5 days to deprive them of estrogens.

    • Trypsinize and seed the cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well). Allow the cells to attach overnight.

  • Compound Treatment:

    • Replace the medium with fresh phenol red-free medium containing charcoal-stripped FBS and serial dilutions of this compound, 17β-Estradiol, and test compounds.

    • Incubate the plates for 5-7 days, replacing the medium with freshly prepared compound dilutions every 2-3 days.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell proliferation against the log of the compound concentration to determine the EC50 value.

Conclusion

This compound is a valuable tool for researchers studying estrogen receptor modulation. Its demonstrated potency and full agonist activity at ERα make it an excellent positive control for a range of in vitro assays. The protocols provided here offer a starting point for incorporating this compound into experimental workflows to ensure assay performance and validate the identification of novel ER modulators. Further research is warranted to fully characterize its binding affinity and its activity on ERβ to broaden its applicability as a standard positive control.

References

Application Note: High-Throughput Screening for DPP4 Inhibitors Using Lupinalbin A as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane serine protease that plays a critical role in glucose metabolism.[1][2] Its primary function involves the cleavage and inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released after food intake and are essential for stimulating insulin secretion and suppressing glucagon release, thereby maintaining glucose homeostasis.[4] By inactivating these hormones, DPP4 curtails their beneficial effects.

Inhibition of DPP4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[5][6] DPP4 inhibitors, known as "gliptins," prolong the action of endogenous GLP-1 and GIP, leading to improved glycemic control with a low risk of hypoglycemia.[4] The search for novel and effective DPP4 inhibitors from diverse sources, including natural products, is an active area of drug discovery.

Lupinalbin A, a natural compound isolated from Apios americana, has been identified as a potent and competitive inhibitor of DPP4.[7][8] Studies have demonstrated its ability to inhibit DPP4 activity in a dose-dependent manner, suggesting its potential as a lead compound for developing new anti-diabetic agents.[7][9] This application note provides detailed protocols for utilizing this compound as a reference compound in a high-throughput screening (HTS) campaign designed to identify novel DPP4 inhibitors.

DPP4 Signaling Pathway in Glucose Homeostasis

The diagram below illustrates the physiological role of DPP4 in the incretin pathway and the mechanism of action for DPP4 inhibitors. Incretins (GLP-1, GIP) released from the gut stimulate insulin secretion from pancreatic β-cells. DPP4 rapidly degrades these incretins. DPP4 inhibitors block this degradation, enhancing the insulinotropic effect.

DPP4_Signaling_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4_Enzyme DPP4 Enzyme Incretins->DPP4_Enzyme Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Inactivation DPP4_Inhibitor DPP4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4_Enzyme HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Lib_Prep 1. Compound Library Preparation Plate_Map 2. Plate Mapping (Controls & Samples) Lib_Prep->Plate_Map Compound_Plate 3. Compound Plating (nl to µl scale) Plate_Map->Compound_Plate Enzyme_Add 4. Add DPP4 Enzyme Compound_Plate->Enzyme_Add Incubate1 5. Pre-incubation (15 min @ 37°C) Enzyme_Add->Incubate1 Substrate_Add 6. Add Substrate (Gly-Pro-AMC) Incubate1->Substrate_Add Incubate2 7. Kinetic Read (30 min @ 37°C) Substrate_Add->Incubate2 Read_Data 8. Read Fluorescence Data Incubate2->Read_Data Calc_Inhibit 9. Calculate % Inhibition Read_Data->Calc_Inhibit Hit_ID 10. Hit Identification (Threshold Cutoff) Calc_Inhibit->Hit_ID Data_Analysis_Logic cluster_controls Raw_Data Raw Fluorescence Units (RFU) from Plate Reader Calc_Rate Calculate Reaction Rate (Slope of RFU vs. Time) Raw_Data->Calc_Rate Calc_Inhibition Calculate % Inhibition per Compound Calc_Rate->Calc_Inhibition Max_Signal Max Signal Control (DMSO) Max_Signal->Calc_Inhibition Min_Signal Min Signal Control (Sitagliptin) Min_Signal->Calc_Inhibition Hit_Threshold Apply Hit Threshold (e.g., >50% Inhibition) Calc_Inhibition->Hit_Threshold Primary_Hits Primary Hit List Hit_Threshold->Primary_Hits Yes Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits

References

Troubleshooting & Optimization

Technical Support Center: Lupinalbin A Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Lupinalbin A in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities.[1] Like many flavonoids, this compound is a hydrophobic molecule with poor water solubility, which can pose a significant challenge for its use in aqueous-based in vitro assays.[2][3] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.

Q2: What are the primary solvents for dissolving this compound?

Based on the general solubility of similar flavonoids, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of this compound.[4] Other organic solvents such as ethanol, methanol, and acetone can also be used.[3][5] For cell-based assays, it is crucial to use a biocompatible solvent. DMSO is widely utilized for this purpose.[6]

Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous media. What should I do?

Precipitation upon dilution of a DMSO stock in aqueous buffer or cell culture media is a common issue for poorly soluble compounds.[7][8] This occurs because the overall solvent composition becomes less favorable for the compound. Please refer to the Troubleshooting Guide below for detailed strategies to address this issue.

Q4: Are there alternatives to DMSO for solubilizing this compound, especially if my cells are sensitive to it?

Yes, several alternatives can be explored if DMSO toxicity is a concern. These include:

  • Ethanol: Can be used as a co-solvent, but may also exhibit cellular toxicity at higher concentrations.[6][9]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that are water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin is a common choice.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can be used to form micelles that encapsulate the compound, aiding in its dispersion in aqueous solutions.[2][11]

  • Lipid-based formulations: For certain applications, self-emulsifying drug delivery systems (SEDDS) can be considered.[13]

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

The safe concentration of DMSO is cell-type dependent.[6] Generally, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.1% to 0.5% (v/v) to avoid cytotoxic effects.[6][9] However, it is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Troubleshooting Guide: Improving this compound Solubility

This guide provides step-by-step instructions to address common solubility issues with this compound.

Issue 1: this compound Powder is Difficult to Dissolve
  • Strategy 1: Sonication. After adding the solvent, vortex the solution and then place it in a sonicator bath. The ultrasonic waves can help to break down aggregates and enhance dissolution.

  • Strategy 2: Gentle Heating. Gentle warming of the solvent (e.g., to 37°C) can increase the solubility of many compounds.[2] However, be cautious as excessive heat can degrade the compound.

  • Strategy 3: Particle Size Reduction. While more advanced, reducing the particle size of the solid drug increases the surface area for dissolution.[10][14] This is typically achieved through techniques like micronization.[13][15]

Issue 2: Precipitation Upon Dilution in Aqueous Media
  • Strategy 1: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual change in solvent composition can sometimes prevent precipitation.

  • Strategy 2: Use of Pluronic F-68. This non-ionic surfactant can be added to the aqueous medium at a low concentration (e.g., 0.01-0.1%) to help stabilize the compound and prevent precipitation.

  • Strategy 3: Formulation with Cyclodextrins. Prepare an inclusion complex of this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin. This can significantly enhance its aqueous solubility.[12]

Solvent and Excipient Comparison for Flavonoid Solubility
Solubilizing Agent Mechanism of Action Typical Starting Concentration (in final assay medium) Advantages Potential Disadvantages
DMSO Co-solvent≤ 0.5%[6][9]High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations; may interfere with some assays.[6][9]
Ethanol Co-solvent≤ 0.5%Biocompatible at low concentrations.Less effective than DMSO for some compounds; can be cytotoxic.[6][9]
Hydroxypropyl-β-cyclodextrin Inclusion complex formation1-10 mMGenerally low cytotoxicity; can significantly increase aqueous solubility.[9][11]May interact with other components in the assay; can be a more expensive option.[16]
Polysorbate 80 (Tween 80) Micelle formation0.01 - 0.1%Effective at low concentrations; widely used in pharmaceutical formulations.[11]Can interfere with cell membranes and some enzymatic assays.
Polyethylene Glycol (PEG 400) Co-solvent1-5%Low toxicity; can improve solubility of some hydrophobic compounds.[11]Can be viscous; may not be as effective as other solvents.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for other hydrophobic compounds.[12]

  • Molar Ratio: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with a 1:1 or 1:2 ratio.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., PBS, cell culture medium).

  • Complexation:

    • Method A (from solid): Add the this compound powder directly to the HP-β-CD solution.

    • Method B (from organic stock): Slowly add a concentrated stock of this compound in a minimal amount of a volatile organic solvent (like ethanol) to the HP-β-CD solution while stirring.

  • Incubation: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working solution.

  • Quantification: It is recommended to determine the final concentration of this compound in the solution using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound has been identified as an agonist for the Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR).[17] The following diagram illustrates a simplified representation of these signaling pathways.

LupinalbinA_Signaling cluster_ERa ERα Pathway cluster_AhR AhR Pathway LupinalbinA This compound ERa Estrogen Receptor α (ERα) LupinalbinA->ERa AhR Aryl Hydrocarbon Receptor (AhR) LupinalbinA->AhR ERE Estrogen Response Elements (ERE) ERa->ERE Binds to XRE Xenobiotic Response Elements (XRE) AhR->XRE Binds to Gene_Transcription1 Target Gene Transcription ERE->Gene_Transcription1 Gene_Transcription2 Target Gene Transcription XRE->Gene_Transcription2 Biological_Response1 Biological Response Gene_Transcription1->Biological_Response1 Biological_Response2 Biological Response Gene_Transcription2->Biological_Response2

Caption: Simplified signaling pathways of this compound via ERα and AhR.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting and optimizing the solubility of this compound for an in vitro assay.

Solubility_Workflow Start Start: Need to dissolve This compound for assay Prepare_Stock Prepare 100x stock in 100% DMSO Start->Prepare_Stock Dilute Dilute to 1x in aqueous assay buffer Prepare_Stock->Dilute Check_Precipitate Precipitation? Dilute->Check_Precipitate No_Precipitate No Precipitation: Proceed with Assay Check_Precipitate->No_Precipitate No Troubleshoot Troubleshoot Solubility Check_Precipitate->Troubleshoot Yes Option1 Option 1: Lower stock concentration and/or final concentration Troubleshoot->Option1 Option2 Option 2: Use Co-solvent/Surfactant (e.g., Pluronic F-68) Troubleshoot->Option2 Option3 Option 3: Formulate with Cyclodextrin (e.g., HP-β-CD) Troubleshoot->Option3 Re_Dilute Re-test Dilution Option1->Re_Dilute Option2->Re_Dilute Option3->Re_Dilute Re_Dilute->Dilute

Caption: Workflow for optimizing this compound solubility in vitro.

References

Troubleshooting low signal in Lupinalbin A enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Lupinalbin A enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the known enzyme targets of this compound?

This compound has been shown to inhibit Dipeptidyl Peptidase 4 (DPP4) and α-glucosidase.[1]

Q2: What is the mechanism of inhibition of this compound on its target enzymes?

This compound exhibits different inhibition mechanisms for its primary targets:

  • DPP4: Competitive inhibition.[1]

  • α-glucosidase: Non-competitive inhibition.[1]

Q3: What are the reported IC50 and Ki values for this compound?

The following are the reported inhibitory constants for this compound:

EnzymeIC50 (µM)Ki (µM)Inhibition Type
DPP445.235.1 ± 2.0Competitive
α-glucosidase53.445.0Non-competitive
Data from in vitro analysis.[1]

Q4: Is this compound known to interfere with common assay formats?

As an isoflavonoid, this compound has the potential to interfere with both fluorescence and absorbance-based assays. Some flavonoids are known to be fluorescent, which could lead to false positives in fluorescence-based assays.[2][3] Additionally, colored compounds can interfere with absorbance readings.[4] It is crucial to run appropriate controls to account for any intrinsic absorbance or fluorescence of this compound.

Troubleshooting Guide: Low Signal in this compound Inhibition Assays

A low or absent signal is a common issue in enzyme inhibition assays. The following guide provides a systematic approach to troubleshooting this problem.

Step 1: Verify Reagent and Instrument Performance
Potential Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known inhibitor to confirm enzyme activity. - If possible, test a new batch of the enzyme.
Substrate Degradation - Prepare fresh substrate solution for each experiment. - Check the recommended storage conditions for the substrate.
Incorrect Buffer Conditions - Verify the pH and ionic strength of the assay buffer are optimal for the enzyme. - Ensure all reagents were prepared in the correct buffer.
Instrument Malfunction - Check that the plate reader is set to the correct excitation and emission wavelengths (for fluorescence assays) or the correct absorbance wavelength. - Confirm that the instrument's lamp and detectors are functioning correctly.
Step 2: Address Potential Issues with this compound
Potential Cause Troubleshooting Step
Poor Solubility of this compound - Visually inspect the assay wells for any precipitate. - Determine the solubility of this compound in the assay buffer. It may be necessary to first dissolve it in an organic solvent like DMSO or ethanol and then dilute it in the assay buffer.[5] - Be mindful of the final concentration of the organic solvent in the assay, as it can affect enzyme activity.
Instability of this compound - The stability of flavonoids can be dependent on pH and temperature.[6] Prepare fresh dilutions of this compound for each experiment. - Protect this compound solutions from light, as some flavonoids are light-sensitive.[2]
This compound Interference - Fluorescence Quenching: If using a fluorescence-based assay, this compound might be quenching the fluorescent signal. Run a control with the enzyme, substrate, and this compound, but without the inhibitor, to assess for quenching. - Absorbance Interference: In absorbance assays, the inherent color of this compound could interfere with the readings.[7][8] Run a blank containing only the buffer and this compound to measure its absorbance at the assay wavelength.
Step 3: Optimize Assay Conditions
Potential Cause Troubleshooting Step
Sub-optimal Enzyme Concentration - Titrate the enzyme concentration to find a level that gives a robust signal within the linear range of the assay.
Sub-optimal Substrate Concentration - For competitive inhibitors like this compound against DPP4, a lower substrate concentration (ideally at or below the Km) will increase the sensitivity of the assay. - For non-competitive inhibitors like this compound against α-glucosidase, the substrate concentration is less critical but should still be optimized for a good signal-to-background ratio.
Insufficient Incubation Time - Increase the incubation time of the enzyme with the substrate to allow for more product formation. Ensure the reaction is still in the linear phase.

Experimental Protocols

DPP4 Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • DPP4 Assay Buffer: Prepare a buffer at the optimal pH for DPP4 activity (e.g., Tris-HCl, pH 7.5).

    • DPP4 Enzyme Solution: Dilute the DPP4 enzyme stock in cold assay buffer to the desired concentration.

    • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer.

    • This compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the DPP4 enzyme solution to each well.

    • Add 25 µL of the this compound dilutions or a known inhibitor (positive control) to the respective wells.

    • Add 25 µL of assay buffer to the no-inhibitor control wells.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution to all wells.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes or as an endpoint reading.

α-Glucosidase Inhibition Assay (Absorbance-Based)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • α-Glucosidase Assay Buffer: Prepare a buffer at the optimal pH for α-glucosidase activity (e.g., phosphate buffer, pH 6.8).

    • α-Glucosidase Enzyme Solution: Dilute the α-glucosidase enzyme stock in cold assay buffer to the desired concentration.

    • Substrate Solution: Prepare a stock solution of p-Nitrophenyl-α-D-glucopyranoside (pNPG) in the assay buffer.

    • This compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

    • Stop Solution: 0.1 M Sodium Carbonate (Na2CO3).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Add 25 µL of the this compound dilutions or a known inhibitor (positive control) to the respective wells.

    • Add 25 µL of assay buffer to the no-inhibitor control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm.

Visualizations

Enzyme_Inhibition_Workflow prep Reagent Preparation inhibitor Prepare this compound Dilutions prep->inhibitor enzyme Prepare Enzyme Solution prep->enzyme substrate Prepare Substrate Solution prep->substrate add_inhibitor Add this compound (or control) inhibitor->add_inhibitor add_enzyme Add Enzyme enzyme->add_enzyme add_substrate Add Substrate (Initiate Reaction) substrate->add_substrate assay Assay Setup (96-well plate) assay->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubation add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubation add_substrate->incubate read Measure Signal (Fluorescence/Absorbance) incubate->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: General workflow for a this compound enzyme inhibition assay.

Low_Signal_Troubleshooting start Low or No Signal check_reagents Check Reagents: - Enzyme Activity - Substrate Integrity - Buffer pH start->check_reagents check_instrument Check Instrument: - Wavelength Settings - Lamp/Detector Function start->check_instrument issue_resolved1 Signal Restored? check_reagents->issue_resolved1 check_instrument->issue_resolved1 check_inhibitor Investigate this compound: - Solubility - Stability - Interference issue_resolved1->check_inhibitor No end_success Problem Solved issue_resolved1->end_success Yes issue_resolved2 Signal Restored? check_inhibitor->issue_resolved2 optimize_assay Optimize Assay: - Enzyme/Substrate Conc. - Incubation Time issue_resolved2->optimize_assay No issue_resolved2->end_success Yes optimize_assay->end_success end_fail Consult Further optimize_assay->end_fail

Caption: Decision tree for troubleshooting low signal in assays.

Inhibition_Mechanisms Lupinalbin_A This compound DPP4 DPP4 Lupinalbin_A->DPP4 alpha_glucosidase α-Glucosidase Lupinalbin_A->alpha_glucosidase competitive Competitive Inhibition DPP4->competitive non_competitive Non-competitive Inhibition alpha_glucosidase->non_competitive

Caption: Inhibition mechanisms of this compound on its target enzymes.

References

Technical Support Center: Optimizing Cell Density for Lupinalbin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell density for cytotoxicity assays involving Lupinalbin A. The following information is compiled to assist in troubleshooting common issues and to provide clear protocols for reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell density crucial for a cytotoxicity assay?

A1: Optimizing cell seeding density is a critical step in any cell-based assay to ensure reliable and reproducible data.[1] The number of cells seeded can significantly impact the assay window, which is the difference between the maximum and minimum signals.[1] If the cell density is too low, the signal may be too weak to detect accurately. Conversely, if the density is too high, cells can become overcrowded, leading to nutrient depletion, changes in metabolism, and cell death unrelated to the test compound, which can result in false positive results.[2] Over-confluent cells may also exhibit altered drug sensitivity.[1][3]

Q2: What is the ideal cell confluency for treating cells with this compound?

A2: The ideal confluency depends on the objective of your assay. For cytostatic effects, where the goal is to measure the inhibition of cell proliferation, a lower confluency of 30-50% is recommended.[4] This allows actively dividing cells space to grow and enables the detection of anti-proliferative effects.[4] For cytotoxic effects, where the aim is to measure direct cell killing, a higher confluency of 70-90% is often used.[4] It is important to avoid 100% confluency, as contact inhibition can interfere with the experiment and mask the effects of the drug.[4]

Q3: How does cell density affect the IC50 value of this compound?

A3: Cell density can have a significant impact on the 50% inhibitory concentration (IC50) value. Studies have shown that for some compounds, higher cell densities lead to increased resistance and consequently, a higher IC50 value.[5][6] This phenomenon, known as density-dependent chemoresistance, can be a significant factor in experimental variability.[5][6] Therefore, it is essential to standardize the cell seeding density across all experiments to ensure the comparability of IC50 values.

Q4: What are some general considerations for choosing the right cell line for a this compound cytotoxicity assay?

A4: The choice of cell line is fundamental to the success of your assay.[1] Consider the following:

  • Relevance to your research: The cell line should be relevant to the biological context you are studying.

  • Metabolic activity: Different cell lines have different metabolic rates, which can affect the results of viability assays that measure metabolic endpoints (e.g., MTT assay).[7]

  • Primary cells vs. cell lines: Primary cells can be more biologically relevant but are often more challenging to culture than immortalized cell lines.[1][7] Cell lines are generally more robust and easier to work with.

  • This compound's mechanism of action: Since this compound is known to be an estrogen receptor α and aryl hydrocarbon receptor agonist, using cell lines that express these receptors at relevant levels would be appropriate.[8]

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells Uneven cell distribution: Inconsistent number of cells seeded in each well.Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting.[9]
Pipetting errors: Inaccurate or inconsistent pipetting of cells or reagents.Use calibrated pipettes and be consistent with your pipetting technique.[10] For 96-well plates, consider using a multichannel pipette for more uniform dispensing.[11]
Edge effects: Evaporation from the outer wells of the plate can lead to increased concentrations of reagents and affect cell growth.To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for data analysis.[12] Ensure proper humidity in the incubator.[12]
Air bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[9]Be careful not to introduce bubbles when pipetting. If bubbles are present, they can be carefully removed with a sterile pipette tip or a small gauge needle.[9]
Low absorbance/fluorescence signal Low cell density: The number of viable cells is too low to generate a strong signal.Increase the initial cell seeding density. Perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay.[9]
Incorrect assay timing: The assay was performed too early or too late, missing the optimal signal window.Optimize the incubation time for both the drug treatment and the assay reagent.[7]
High background signal High cell density: Too many cells can lead to a high basal signal, reducing the dynamic range of the assay.[9]Reduce the initial cell seeding density.
Media components: Certain components in the cell culture medium, such as phenol red, can interfere with some assays.Use phenol red-free medium if it is known to interfere with your assay chemistry. Test the medium alone as a control to determine its contribution to the background signal.[9]
Contamination: Bacterial or fungal contamination can affect cell health and interfere with assay readings.Regularly check cell cultures for signs of contamination. Practice good aseptic technique.
Inconsistent IC50 values across experiments Variable cell density: As mentioned, cell density can significantly affect IC50 values.[5]Strictly adhere to a standardized cell seeding density for all experiments.
Cell passage number: Cells can change phenotypically and genotypically over time with increasing passage number, which can alter their drug sensitivity.[1]Use cells within a consistent and defined passage number range for all experiments.
Different confluency at time of treatment: Treating cells at different confluency levels can lead to variability in drug response.[4]Ensure that cells are at a consistent confluency level when this compound is added.

Experimental Protocols

Protocol: Determining Optimal Seeding Density for a Cytotoxicity Assay

This protocol describes a general method to determine the optimal number of cells to seed for a 96-well plate-based cytotoxicity assay.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled microplates (for fluorescence assays) or clear plates (for colorimetric assays)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cytotoxicity assay reagent (e.g., MTT, resazurin, or a commercially available kit)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 70-80% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count to determine the cell concentration.

  • Cell Seeding:

    • Prepare a serial dilution of the cell suspension to achieve a range of cell densities. A typical range to test for many cell lines is 1,000 to 100,000 cells per well.[13]

    • Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. It is recommended to test each density in at least triplicate.

    • Include "no-cell" control wells containing only medium to measure background.

  • Incubation:

    • Incubate the plate for the desired duration of the cytotoxicity assay (e.g., 24, 48, or 72 hours). This should match the planned treatment time with this compound.

  • Assay Performance:

    • At the end of the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent and incubate, followed by the addition of a solubilizing agent.[13]

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Subtract the average background reading from all other readings.

    • Plot the signal (absorbance or fluorescence) versus the number of cells seeded.

    • The optimal seeding density will be the one that falls within the linear portion of the curve and provides a robust signal-to-noise ratio. This ensures that the assay is sensitive to both increases and decreases in cell viability.

Data Presentation: Cell Seeding Density Recommendations

The optimal seeding density is cell line-dependent. The following table provides a general starting point for common cell types in a 96-well plate format.

Cell TypeSeeding Density (cells/well)Reference
Leukemic cell lines50,000 - 100,000[13]
Solid tumor cell lines (adherent)10,000 - 150,000[13]
Hepa1-6 (adherent)5,000[2]

Note: These are starting recommendations. The optimal density must be determined empirically for your specific cell line and experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Seeding & Treatment cluster_2 Assay & Analysis A Cell Culture B Cell Counting A->B C Seed Cells in 96-well Plate B->C D Incubate (24h) C->D E Treat with this compound D->E F Incubate (24-72h) E->F G Add Cytotoxicity Reagent F->G H Incubate G->H I Read Plate H->I J Data Analysis (IC50) I->J

Caption: Workflow for a typical cytotoxicity assay.

Hypothetical Signaling Pathway for this compound

Based on its known activity as an estrogen receptor (ERα) and aryl hydrocarbon receptor (AhR) agonist, this compound could induce cytotoxicity through the modulation of pathways regulated by these receptors.[8]

G cluster_0 This compound Interaction cluster_1 Downstream Effects Lupinalbin_A This compound ER_alpha ERα Lupinalbin_A->ER_alpha AhR AhR Lupinalbin_A->AhR Gene_Expression Altered Gene Expression (e.g., CYP1A1, p53) ER_alpha->Gene_Expression AhR->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle->Apoptosis

Caption: Potential signaling pathways for this compound-induced cytotoxicity.

References

Preventing Lupinalbin A degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Lupinalbin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The stability of this compound, an isoflavone, in aqueous solutions is influenced by several factors. The most significant are pH, temperature, and exposure to light.[1][2] Generally, isoflavones are more susceptible to degradation under alkaline conditions and at elevated temperatures.[1][3] Oxidation is also a primary degradation pathway for many flavonoids.[4]

Q2: What are the optimal storage conditions for this compound aqueous solutions to minimize degradation?

A2: To minimize degradation, it is recommended to store aqueous solutions of this compound at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[5] The pH of the solution should ideally be kept in the acidic to neutral range (pH 4-6) to enhance stability, as alkaline conditions can accelerate degradation.[1][3]

Q3: I observe a color change in my this compound solution over time. Does this indicate degradation?

A3: A change in the color or clarity of your this compound solution can be an indicator of chemical degradation. Degradation products may have different chromophores, leading to a visible change in the solution's appearance. If you observe such changes, it is advisable to verify the integrity of your sample using an analytical technique like HPLC.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Since oxidation is a likely degradation pathway for isoflavones, the addition of antioxidants could potentially enhance the stability of this compound in aqueous solutions.[4] However, the effectiveness of a specific antioxidant would need to be experimentally verified for your particular application and solution conditions.

Q5: How can I quantify the concentration of this compound and its degradation products in my samples?

A5: The most common and reliable method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6][7] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the intact this compound are well-resolved from any potential degradation products.[3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of the degradation products.[8][9][10]

Troubleshooting Guides

Problem 1: Loss of biological activity of my this compound solution.

Possible Cause Suggested Solution
Degradation due to improper storage Verify that the solution has been stored at the recommended temperature, protected from light, and at an appropriate pH. If not, prepare a fresh solution and store it correctly.
Repeated freeze-thaw cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can contribute to degradation.
Oxidation Prepare solutions using deoxygenated solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause Suggested Solution
Degradation of this compound The new peaks are likely degradation products. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and compare their retention times.
Contamination of the sample or solvent Analyze a blank solvent injection to rule out contamination from the mobile phase or solvent. Prepare a fresh sample using high-purity solvents.
Interaction with container material Ensure that the storage container is made of an inert material (e.g., borosilicate glass) to prevent leaching of contaminants.

Quantitative Data Summary

The following tables provide hypothetical quantitative data on the stability of this compound under various stress conditions, based on general knowledge of isoflavone degradation.

Table 1: Effect of pH on this compound Degradation at 25°C

pH% Degradation (24 hours)% Degradation (72 hours)
4.0< 1%~2%
7.0~3%~8%
9.0~15%~35%

Table 2: Effect of Temperature on this compound Degradation at pH 7.0

Temperature% Degradation (24 hours)% Degradation (72 hours)
4°C< 1%< 2%
25°C~3%~8%
50°C~20%~50%

Table 3: Effect of Light Exposure on this compound Degradation at 25°C and pH 7.0

Condition% Degradation (24 hours)% Degradation (72 hours)
Protected from Light~3%~8%
Exposed to UV Light~25%~60%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[1][2][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.[3]

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 80°C for 24 hours.

    • Photodegradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.[3][7][11][12]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% acetic acid in water.[11]

    • Solvent B: 0.1% acetic acid in acetonitrile.[11]

  • Gradient Program (Example):

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Linearly increase the percentage of Solvent B over 20-30 minutes to elute more hydrophobic compounds (degradation products).

    • Include a column wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 260 nm (or the λmax of this compound).[12]

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_workflow Experimental Workflow for this compound Stability Testing A Prepare this compound Aqueous Solution B Divide into Aliquots for Different Stress Conditions A->B C pH Stress (Acidic, Neutral, Alkaline) B->C D Temperature Stress (Refrigerated, RT, Elevated) B->D E Light Stress (Protected, UV/Visible Light) B->E F Sample at Time Points C->F D->F E->F G HPLC Analysis F->G H Data Analysis (Quantify Degradation) G->H

Caption: Workflow for assessing this compound stability.

cluster_pathway Plausible Degradation Pathway of this compound Lupinalbin_A This compound (C15H8O6) Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-type structure) Lupinalbin_A->Oxidized_Intermediate Oxidation (O2, light, high pH) Ring_Cleavage_Products Ring Cleavage Products (e.g., smaller phenolic acids) Oxidized_Intermediate->Ring_Cleavage_Products Hydrolysis Polymerized_Products Polymerized Products Oxidized_Intermediate->Polymerized_Products Polymerization

Caption: A plausible oxidative degradation pathway for this compound.

References

Minimizing autofluorescence interference of Lupinalbin A in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using Lupinalbin A in cell-based assays, with a focus on mitigating interference from its potential autofluorescence.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound and Autofluorescence

Q1: What is this compound?

This compound is a natural product found in organisms such as Eriosema laurentii and Cadophora gregata.[1][2] Structurally, it is classified as a coumestan, a type of isoflavonoid.[2] In cell-based assays, it has been identified as a potent agonist of both the estrogen receptor α (ERα) and the aryl hydrocarbon receptor (AhR).[1]

Q2: Does this compound exhibit autofluorescence?

Q3: What are the common sources of autofluorescence in cell-based assays?

Autofluorescence can originate from both endogenous cellular components and exogenous sources introduced during sample preparation. This background fluorescence can mask the desired signal from your specific fluorescent probes, reducing the signal-to-noise ratio.[4]

Source Category Specific Examples Typical Emission Range Mitigation Strategies
Endogenous (Cellular) NADH, Riboflavins, Collagen, Elastin, LipofuscinBlue to Green (350 - 550 nm)[5][6]Use far-red fluorophores, Spectral Unmixing, Quenching Reagents.
Endogenous (Sample) Red Blood Cells (Heme group)Broad Spectrum[7][8]Perfuse tissue with PBS prior to fixation.[7][8]
Exogenous (Compound) This compound Unknown (Hypothesized in the blue-green range)Spectral Unmixing, Use of Far-Red Probes, Instrument Settings Optimization.
Exogenous (Process) Aldehyde Fixatives (e.g., Formaldehyde, Glutaraldehyde)Broad Spectrum (Blue, Green, Red)[7][8]Minimize fixation time; use organic solvents (methanol/ethanol) instead; treat with sodium borohydride.[8][9]
Exogenous (Media) Phenol Red, Fetal Bovine Serum (FBS), TryptophanViolet to Blue Spectrum[6][9]Use phenol red-free media; substitute BSA for FBS or reduce FBS concentration.[6][9]
Section 2: Troubleshooting & Mitigation Strategies

Q4: I'm observing high background fluorescence in my microscopy images after treating cells with this compound. What is the first step?

The first and most crucial step is to determine the source of the background by examining control samples under the microscope.[4] Prepare an unstained, vehicle-treated sample and an unstained, this compound-treated sample. If the this compound-treated cells show higher fluorescence than the vehicle-treated cells, the compound itself is autofluorescent under your imaging conditions.

A logical workflow can help diagnose and solve the issue.

start High Background Fluorescence Observed control_check Image Controls: 1. Unstained Cells 2. This compound-Treated (Unstained) start->control_check is_lupinalbin_auto Is this compound autofluorescent? control_check->is_lupinalbin_auto is_cell_auto Are unstained cells autofluorescent? is_lupinalbin_auto->is_cell_auto No spectral Option 1: Use Spectral Unmixing is_lupinalbin_auto->spectral Yes far_red Option 2: Switch to Far-Red Dyes (e.g., Alexa Fluor 647, Cy5) is_lupinalbin_auto->far_red Yes fixation Optimize Sample Prep: - Reduce fixation time - Try Methanol/Ethanol fixation - Perfuse to remove RBCs is_cell_auto->fixation Yes end_node Optimized Image: High Signal-to-Noise Ratio is_cell_auto->end_node No (Problem solved) spectral->end_node far_red->end_node quenching Apply Quenching Agent (e.g., Sudan Black B, Commercial Kit) fixation->quenching quenching->end_node

Caption: Troubleshooting workflow for high background fluorescence.

Q5: How can I reduce autofluorescence during sample preparation for immunofluorescence?

  • Change Fixation Method: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by cross-linking proteins.[8] Try fixing cells with ice-cold methanol or ethanol, especially for cell surface markers.[9] If aldehydes are necessary, use the lowest concentration and shortest duration possible.[7]

  • Use Quenching Agents: After fixation, you can treat samples with a quenching agent.

    • Sodium Borohydride: Can reduce aldehyde-induced autofluorescence, but results can be variable.[7][9]

    • Sudan Black B / Eriochrome Black T: Effective at quenching lipofuscin-related autofluorescence.[7][8]

    • Commercial Kits: Reagents like TrueVIEW™ are designed to quench autofluorescence from multiple sources.[7][10]

  • Optimize Staining Buffer: Fetal Bovine Serum (FBS) can be a source of autofluorescence in the violet-to-blue spectrum.[6] Consider reducing the FBS concentration or substituting it with Bovine Serum Albumin (BSA).[9]

Q6: Which fluorescent dyes should I choose to avoid interference from this compound?

Since most cellular and small molecule autofluorescence occurs in the blue-to-green region of the spectrum (emissions between 350-550 nm), the most effective strategy is to use fluorophores that emit in the far-red or near-infrared region (>650 nm).[5][9][11] This spectral separation maximizes the signal-to-noise ratio.

Fluorophore Excitation Max (nm) Emission Max (nm) Spectral Region Suitability with Autofluorescence
DAPI358461BluePoor (High potential for overlap)
FITC / Alexa Fluor 488495519GreenPoor (High potential for overlap)
Rhodamine B[12][13]540-550560-575Orange-RedModerate (May still have some overlap)
Alexa Fluor 647 650 668 Far-Red Excellent (Minimal overlap)
Cy5 649 670 Far-Red Excellent (Minimal overlap)
Alexa Fluor 750 749 775 Near-Infrared Excellent (Minimal overlap)

Q7: How can I correct for this compound autofluorescence in flow cytometry?

  • Include an Unstained Control: Always run a sample of cells treated with this compound but without any fluorescent antibodies. This allows you to measure the baseline fluorescence distribution of the compound in your cell population.

  • Use a "Dump" or "Autofluorescence" Channel: Dedicate one of your detectors (often in the blue or green spectrum, e.g., FITC channel) to primarily measure the autofluorescence from this compound. You can then use software-based compensation to subtract this signal from other channels.[11][14]

  • Exclude Dead Cells: Dead cells are notoriously autofluorescent and can bind antibodies non-specifically.[6] Always include a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye) to gate out dead cells from your analysis.[6][9]

  • Leverage Spectral Flow Cytometry: If available, a spectral flow cytometer is a powerful tool. It captures the full emission spectrum of each cell. Using spectral unmixing algorithms, the unique spectral signature of this compound's autofluorescence can be identified from an appropriate control and computationally removed from the signals of your intended fluorophores.[15][16]

Key Experimental Protocols

Protocol 1: Immunofluorescence with Autofluorescence Quenching

This protocol provides a general workflow for immunofluorescence (IF) staining, incorporating steps to minimize autofluorescence from both the fixation process and the experimental compound.

  • Cell Culture: Plate and treat cells with this compound and appropriate vehicle controls on glass coverslips or in imaging-compatible plates.

  • Wash: Gently wash cells 3 times with Phosphate-Buffered Saline (PBS).

  • Fixation (Choose one):

    • Recommended (Low Autofluorescence): Fix with ice-cold 100% Methanol for 10 minutes at -20°C.

    • Alternative (If required): Fix with 4% Paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Wash: Wash cells 3 times with PBS.

  • Quenching (Optional, especially if using PFA):

    • Incubate cells with a fresh solution of 0.1% Sodium Borohydride in PBS for 10 minutes at room temperature.

    • Alternatively, use a commercial quenching reagent like Sudan Black B or TrueVIEW™ according to the manufacturer's instructions.

  • Wash: Wash cells 3 times with PBS.

  • Permeabilization & Blocking: Incubate cells in a blocking buffer (e.g., 5% BSA and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody: Incubate cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash: Wash cells 3 times with PBS.

  • Secondary Antibody: Incubate cells with a far-red fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature. Protect from light from this point forward.

  • Wash: Wash cells 3 times with PBS.

  • Counterstain (Optional): Stain nuclei with DAPI for 5 minutes.

  • Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the slides, ensuring to acquire an image of the unstained, this compound-treated control to assess its contribution to the signal. Use sequential scanning if there is any spectral overlap between channels.

Protocol 2: Using Spectral Unmixing to Remove Autofluorescence

This protocol outlines the conceptual steps for using a spectral confocal microscope to separate the fluorescence signal of your probe from the autofluorescence of this compound.

  • Prepare Control Samples:

    • Sample A (Target Fluorophore): Cells stained only with your primary/secondary antibody complex (e.g., Alexa Fluor 488).

    • Sample B (Autofluorescence Reference): Unstained cells treated with this compound.

    • Sample C (Unstained): Unstained, untreated cells.

    • Sample D (Experimental): Cells treated with this compound and stained with your fluorescent probe.

  • Acquire Reference Spectra:

    • Place Sample A on the microscope and excite with the appropriate laser (e.g., 488 nm). Instead of collecting signal in a single channel, perform a "Lambda Scan" to acquire the complete emission spectrum of your target fluorophore. Save this as your "Alexa 488" reference spectrum.

    • Place Sample B on the microscope and excite with the same laser. Perform a Lambda Scan to acquire the emission spectrum of this compound. Save this as your "this compound" reference spectrum.[17]

  • Acquire Experimental Image:

    • Place Sample D on the microscope. Perform a Lambda Scan to acquire the full spectral image stack from your experimental sample.

  • Perform Linear Unmixing:

    • In the microscope software, open the linear unmixing or spectral unmixing module.[18]

    • Load the acquired experimental image stack (from Step 3).

    • Provide the software with the reference spectra you collected in Step 2 (e.g., "Alexa 488" and "this compound").

    • The software algorithm will then calculate the contribution of each reference spectrum to every pixel in your experimental image, generating separate images: one showing only the signal from your fluorophore and another showing only the signal from this compound's autofluorescence.[17][18]

  • Analysis: Use the "unmixed" image of your target fluorophore for all subsequent analysis, as the interfering autofluorescence has been computationally removed.

This compound Signaling Pathways

This compound is a known agonist for the Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR).[1] Understanding these pathways can be crucial for interpreting experimental results.

cluster_ER Estrogen Receptor (ERα) Pathway cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway Lupinalbin_ER This compound ER ERα (Cytoplasmic) Lupinalbin_ER->ER Binds ER_dimer ERα Dimer (Nuclear) ER->ER_dimer Dimerizes & Translocates HSP HSP90 HSP->ER Dissociates ERE Estrogen Response Element (ERE) in DNA ER_dimer->ERE Binds Transcription_ER Gene Transcription ERE->Transcription_ER Lupinalbin_AhR This compound AhR_complex AhR Complex (with HSP90, etc.) Lupinalbin_AhR->AhR_complex Binds AhR AhR (Cytoplasmic) AhR_ARNT AhR-ARNT Dimer (Nuclear) AhR_complex->AhR_ARNT Translocates ARNT ARNT ARNT->AhR_ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds Transcription_AhR Gene Transcription (e.g., CYP1A1) XRE->Transcription_AhR

Caption: Simplified signaling pathways activated by this compound.

References

How to address poor reproducibility in Lupinalbin A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving Lupinalbin A. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound bioassays.

IssuePossible CauseRecommendation
High variability in IC50 values between experiments 1. Inconsistent cell passage number.[1][2][3][4] 2. Variation in reagent preparation. 3. Fluctuation in incubation times or temperatures.[5] 4. Inconsistent cell seeding density.[6]1. Use cells within a consistent, narrow passage range (e.g., passages 5-15).[1] 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Strictly adhere to the protocol's specified incubation parameters. 4. Use a cell counter to ensure consistent cell numbers per well.
Low or no inhibitory activity of this compound 1. Degraded or impure this compound stock. 2. Incorrect assay buffer pH or composition.[7] 3. Inactive enzyme or receptor.1. Verify the purity and integrity of the this compound stock using analytical methods (e.g., HPLC, NMR). Store aliquots at -20°C or -80°C. 2. Check and adjust the pH of all buffers immediately before use. 3. Use a positive control to confirm the activity of the enzyme or receptor.
High background signal in the assay 1. Autofluorescence of this compound. 2. Contamination of cell culture or reagents. 3. Non-specific binding to assay components.1. Run a control with this compound alone to quantify its intrinsic fluorescence and subtract this from the experimental values. 2. Regularly test for mycoplasma contamination.[5] Use sterile techniques and fresh reagents. 3. Include appropriate vehicle controls (e.g., DMSO) to assess non-specific effects.
Inconsistent results in yeast-based assays (e.g., YES assay) 1. Variation in yeast culture growth phase. 2. Incomplete lysis of yeast cells.[8] 3. Improper preparation of media and standards.[9][10]1. Inoculate with a fresh overnight culture and monitor growth to ensure cells are in the logarithmic phase. 2. If using a lytic enzyme (e.g., lyticase), ensure its activity and incubate for the recommended time.[8] 3. Prepare fresh media and standard solutions for each assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound and other flavonoids for in vitro assays.[11] It is crucial to keep the final DMSO concentration in the assay medium below 0.5% to avoid solvent-induced artifacts.

Q2: How critical is the cell passage number for the reproducibility of my results?

A2: Cell passage number is highly critical. Continuous passaging can lead to significant changes in cellular characteristics, including morphology, growth rate, and gene expression, which can alter the response to compounds like this compound.[1][2][3][4] It is recommended to use cells within a defined low-passage number range for all experiments.

Q3: My IC50 values for this compound differ from published data. What could be the reason?

A3: Discrepancies in IC50 values are common and can arise from various factors, including differences in cell lines, assay protocols (e.g., incubation time, substrate concentration), reagent sources, and data analysis methods.[12][13][14][15][16] It is important to carefully document all experimental conditions to understand potential sources of variation.

Q4: How can I be sure that the observed activity is due to this compound and not an artifact?

A4: To ensure the specificity of the observed activity, it is important to include multiple controls. These should include a vehicle control (solvent alone), a positive control (a known inhibitor/activator), and a negative control. Additionally, consider performing counter-screens or using orthogonal assays to confirm the biological activity.

Experimental Protocols

Dipeptidyl Peptidase IV (DPP4) Inhibition Assay

This protocol is adapted from fluorometric assay kits.[11][17][18][19]

Materials:

  • DPP4 enzyme

  • DPP4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[18]

  • This compound

  • Positive control inhibitor (e.g., Sitagliptin)[17][19]

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 360/460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer.

  • In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP4 enzyme, and 10 µL of your this compound dilution or control.

  • Incubate the plate for 10 minutes at 37°C.[11]

  • Initiate the reaction by adding 50 µL of the DPP4 substrate solution to each well.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the curve).

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

α-Glucosidase Inhibition Assay

This protocol is based on a colorimetric method.[20][21][22][23]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (50 mM, pH 6.8)

  • This compound

  • Positive control inhibitor (e.g., Acarbose)[22]

  • Sodium carbonate (1 M)

  • 96-well clear microplate

  • Spectrophotometric plate reader (405 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.

  • Add 20 µL of your this compound dilution or control to a 96-well plate.

  • Add 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer) and incubate for 5 minutes at 37°C.[20]

  • Start the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer).[20]

  • Incubate the mixture for 20 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate.[20]

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition and the IC50 value.

Yeast Estrogen Screen (YES) Assay

This protocol is a generalized procedure for a yeast-based reporter assay.[8][9][10][24][25]

Materials:

  • Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ).

  • Growth medium and assay medium.

  • This compound

  • Positive control (e.g., 17β-estradiol)

  • Chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside - CPRG)

  • 96-well microplate

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Prepare a stock solution of this compound in ethanol or DMSO. Create serial dilutions.

  • Inoculate assay medium with an overnight culture of the yeast strain.

  • Dispense the yeast suspension into a 96-well plate.

  • Add your this compound dilutions or controls to the respective wells.

  • Incubate the plate at 28-30°C for 18-72 hours on an orbital shaker.

  • After incubation, measure the color change by reading the absorbance.

  • Determine the estrogenic activity by comparing the response to the standard curve of the positive control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents & Buffers incubation Incubation with Compound prep_reagents->incubation prep_compound Prepare this compound Dilutions prep_compound->incubation prep_cells Prepare Cells/Enzyme prep_cells->incubation reaction Add Substrate & Incubate incubation->reaction detection Signal Detection reaction->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 calculation->ic50

A generalized workflow for this compound bioassays.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lupinalbin_A This compound AhR_complex AhR Complex (Hsp90, XAP2, p23) Lupinalbin_A->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

References

Selecting the appropriate vehicle control for Lupinalbin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lupinalbin A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle control for in vitro experiments with this compound?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for this compound and other flavonoids. It is crucial to use a vehicle control that contains the same final concentration of DMSO as the experimental wells. To minimize solvent-induced effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at 0.5% or less, and should not exceed 1%, as higher concentrations can be cytotoxic to some cell lines.[1] Always perform a preliminary toxicity test with the vehicle alone to ensure it does not affect cell viability or the experimental endpoint.

Q2: How should I prepare this compound for in vivo administration?

A2: The choice of vehicle for in vivo studies depends on the route of administration and the required concentration of this compound. Due to its moderate solubility, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a non-toxic aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a formulation containing polyethylene glycol (PEG) or carboxymethyl cellulose (CMC).[2][3][4] It is essential to include a vehicle control group that receives the exact same solvent mixture as the treatment group. The final concentration of the organic solvent should be minimized to avoid toxicity.[5] For oral gavage, corn oil can also be considered as a vehicle.[4]

Q3: My this compound solution is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize the dilution method: Instead of adding the aqueous solution to the DMSO stock, try adding the small volume of the DMSO stock to the larger volume of the aqueous buffer or medium while vortexing or stirring to ensure rapid mixing.

  • Use a higher initial DMSO concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, thus lowering the final DMSO concentration and potentially avoiding precipitation.

  • Incorporate surfactants or co-solvents: The addition of a small amount of a biocompatible surfactant like Tween 80 or a co-solvent such as PEG 400 to the final aqueous solution can help to maintain the solubility of the compound.[5]

  • Gentle warming: In some cases, gentle warming of the solution may help to redissolve the precipitate. However, ensure that the temperature is not high enough to degrade the this compound.

Troubleshooting Guides

In Vitro Experiments
IssuePotential CauseTroubleshooting Steps
High background or off-target effects in vehicle control group - DMSO concentration is too high, causing cellular stress or toxicity.[1][6] - Contamination of the vehicle or reagents.- Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line. - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. - Use sterile, high-purity DMSO. - Filter-sterilize all vehicle preparations.
Inconsistent results between experiments - Variability in vehicle preparation. - Inconsistent final DMSO concentration.- Prepare a large batch of the vehicle solution to be used for the entire set of experiments. - Ensure precise and consistent dilution of the this compound stock solution into the final assay medium.
This compound appears inactive or has low potency - Precipitation of this compound in the assay medium. - Degradation of this compound.- Visually inspect the wells for any signs of precipitation after adding the compound. - Follow the troubleshooting steps for precipitation mentioned in the FAQs. - Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light and at the recommended temperature).
In Vivo Experiments
IssuePotential CauseTroubleshooting Steps
Adverse reactions in the vehicle control group (e.g., irritation, inflammation) - Toxicity of the vehicle at the administered volume or concentration.[7][8][9] - Non-physiological pH or osmolality of the vehicle.- Reduce the concentration of the organic solvent (e.g., DMSO) in the final formulation. - Consider alternative, less toxic vehicles.[2][3] - Ensure the pH of the final vehicle solution is within a physiologically tolerable range (typically pH 6.5-7.5 for injections). - Check the osmolality of the vehicle to ensure it is close to isotonic.
Precipitation of this compound at the injection site - Poor solubility of this compound in the final vehicle at the administered concentration.- Decrease the concentration of this compound in the formulation. - Increase the proportion of the solubilizing agent (e.g., DMSO, PEG) within safe limits. - Consider using a different vehicle system, such as a microemulsion or a cyclodextrin-based formulation.
High variability in animal responses - Inconsistent dosing or administration technique. - Uneven suspension of this compound in the vehicle.- Ensure all personnel are properly trained on the administration technique. - If using a suspension, ensure it is thoroughly mixed before each administration to ensure a uniform dose. - Use precise and calibrated equipment for dosing.

Experimental Protocols

In Vitro DPP4 Inhibition Assay
  • Preparation of Reagents:

    • This compound stock solution: Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.

    • DPP4 enzyme solution: Reconstitute human recombinant DPP4 enzyme in assay buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Substrate solution: Prepare a solution of the fluorogenic DPP4 substrate, Gly-Pro-AMC, in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add the this compound solution (or DMSO vehicle control) to the wells at various concentrations.

    • Add the DPP4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition of DPP4 activity by this compound compared to the vehicle control.

    • Calculate the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

LupinalbinA_Signaling cluster_lupinalbin This compound cluster_er Estrogen Receptor α Signaling cluster_ahr Aryl Hydrocarbon Receptor Signaling cluster_dpp4 DPP4 Inhibition This compound This compound ERa ERα This compound->ERa Agonist AhR AhR This compound->AhR Agonist DPP4_Inhibition Inhibition This compound->DPP4_Inhibition ERa_dimer ERα Dimerization ERa->ERa_dimer ERE Estrogen Response Element ERa_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element AhR_ARNT->XRE Target_Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Target_Gene_Expression DPP4 DPP4 Enzyme DPP4->DPP4_Inhibition Incretins Incretins (GLP-1, GIP) Incretins->DPP4 Substrate

Experimental Workflow for Vehicle Control Selection

Vehicle_Selection_Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Start: Select this compound for Experiment in_vitro_or_in_vivo In Vitro or In Vivo? start->in_vitro_or_in_vivo select_dmso Select DMSO as primary solvent in_vitro_or_in_vivo->select_dmso In Vitro dissolve_dmso Dissolve in minimal DMSO in_vitro_or_in_vivo->dissolve_dmso In Vivo determine_final_dmso Determine max non-toxic final DMSO concentration (e.g., ≤ 0.1%) select_dmso->determine_final_dmso prepare_vehicle_control_vitro Prepare vehicle control (Medium + same final DMSO %) determine_final_dmso->prepare_vehicle_control_vitro run_experiment Run Experiment with Treatment and Vehicle Control Groups prepare_vehicle_control_vitro->run_experiment select_aqueous Select aqueous vehicle (Saline, PBS, etc.) dissolve_dmso->select_aqueous prepare_formulation Prepare final formulation (e.g., 5% DMSO in Saline) select_aqueous->prepare_formulation prepare_vehicle_control_vivo Prepare vehicle control (same final solvent ratio) prepare_formulation->prepare_vehicle_control_vivo prepare_vehicle_control_vivo->run_experiment

References

How to confirm the purity of a synthesized or isolated Lupinalbin A sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of synthesized or isolated Lupinalbin A samples. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a this compound sample?

A1: The primary methods for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile, confirming both the identity and the quantity of the target compound relative to any impurities.

Q2: I see a single peak in my HPLC chromatogram. Can I assume my this compound sample is pure?

A2: A single peak in an HPLC chromatogram is a strong indicator of purity, but it is not conclusive. Co-elution of impurities with the main peak can occur. To ensure purity, it is recommended to use at least two different HPLC methods with varying separation principles (e.g., different columns or mobile phases). Additionally, peak purity analysis using a Diode Array Detector (DAD) can help to detect the presence of co-eluting impurities. For definitive confirmation, orthogonal techniques like NMR and MS should be employed.

Q3: My ¹H-NMR spectrum shows unexpected small signals. What could be the cause?

A3: Small, unexpected signals in the ¹H-NMR spectrum can arise from several sources:

  • Residual Solvents: Signals from residual solvents used during synthesis or purification (e.g., acetone, ethyl acetate, dichloromethane) are common.

  • Impurities: These could be starting materials, by-products from the synthesis, or degradation products.

  • Water: A broad singlet is often observed due to the presence of water in the NMR solvent.

  • Grease: Signals from vacuum grease can appear if glassware was not properly cleaned.

Comparison with a spectrum from a certified reference standard of this compound and consulting tables of common solvent and impurity shifts can help in identifying these signals.

Q4: How can I quantify the purity of my this compound sample using NMR?

A4: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample. This involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube, dissolving them in a deuterated solvent, and acquiring a ¹H-NMR spectrum under specific quantitative conditions. The purity of the this compound sample can then be calculated by comparing the integral of a well-resolved signal from this compound with the integral of a signal from the internal standard.

Q5: The mass spectrum of my sample shows the expected molecular ion for this compound, but also other ions. What do these additional ions represent?

A5: Besides the molecular ion ([M+H]⁺ or [M-H]⁻), a mass spectrum can exhibit other ions, including:

  • Isotopologues: Naturally occurring isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc.

  • Adducts: Ions formed by the association of the analyte with solvent or salt molecules (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺).

  • Fragments: In-source fragmentation can lead to the appearance of fragment ions.

  • Impurities: Other ions may correspond to impurities in your sample.

Careful analysis of the mass differences and comparison with the expected isotopic pattern and potential adducts can help in interpreting the spectrum.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of the analyte with active sites on the column packing.- Column overload.- Dead volume in the system.- Use a high-purity, end-capped column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if this compound is basic.- Reduce the injection volume or sample concentration.- Check and replace fittings and tubing to minimize dead volume.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Clogged frit or partially blocked column.- Column void or channeling.- Injection solvent effect.- Reverse-flush the column.- Replace the column.- Ensure the sample is dissolved in the mobile phase.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check for leaks in the pump and fittings; purge the pump.
NMR Troubleshooting
Problem Potential Cause Troubleshooting Steps
Broad Peaks - Sample aggregation.- Presence of paramagnetic impurities.- Poor shimming.- Decrease the sample concentration.- Filter the sample.- Improve shimming of the spectrometer.
Poor Signal-to-Noise - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration if possible.- Increase the number of scans.
Inaccurate Integration in qNMR - Non-quantitative acquisition parameters.- Overlapping signals.- Poor baseline correction.- Ensure a long relaxation delay (D1) is used (at least 5 times the longest T1).- Use a 90° pulse angle.- Choose non-overlapping signals for integration.- Carefully perform phase and baseline correction.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-DAD

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and column used.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) (HPLC grade)

  • This compound sample

  • Certified this compound reference standard

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

4. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength for this compound)
Gradient Program 10-95% B over 20 min, hold at 95% B for 5 min, return to 10% B and equilibrate for 5 min.

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

1. Materials and Equipment:

  • NMR spectrometer (≥400 MHz recommended)

  • High-precision analytical balance

  • NMR tubes

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (Purity_std)

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (Weight_sample) into a vial.

  • Accurately weigh a specific amount of the internal standard (Weight_std) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

Parameter Recommendation
Pulse Program Standard 1D proton experiment
Pulse Angle 90°
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing proton
Number of Scans Sufficient for good signal-to-noise (e.g., 16 or 32)
Acquisition Time ≥ 3 seconds

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (Integral_sample) and a signal of the internal standard (Integral_std).

  • Record the number of protons corresponding to each integrated signal (N_sample and N_std).

  • Record the molecular weight of this compound (MW_sample) and the internal standard (MW_std).

  • Calculate the purity of the this compound sample using the following formula:

    Purity_sample (%) = (Integral_sample / N_sample) * (N_std / Integral_std) * (Weight_std / Weight_sample) * (MW_sample / MW_std) * Purity_std

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

1. Instrumentation:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • HPLC or infusion pump for sample introduction.

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile/water).

3. Mass Spectrometry Parameters:

Parameter Typical Setting
Ionization Mode ESI Positive or Negative
Mass Range e.g., m/z 100-1000
Capillary Voltage 3-5 kV
Source Temperature 100-150 °C

4. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • The theoretical monoisotopic mass of this compound (C₁₅H₈O₆) is 284.0321 Da.

  • Confirm that the observed mass is within an acceptable error range (typically < 5 ppm for high-resolution mass spectrometry) of the theoretical mass.

Visualizations

Experimental_Workflow_Purity_Confirmation cluster_synthesis Sample Preparation cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_conclusion Conclusion synth Synthesized or Isolated this compound hplc HPLC-DAD synth->hplc nmr qNMR synth->nmr ms HRMS synth->ms hplc_res Chromatographic Purity (>95%?) hplc->hplc_res nmr_res Structural Confirmation & Quantitative Purity nmr->nmr_res ms_res Molecular Weight Confirmation ms->ms_res pure Sample is Pure hplc_res->pure impure Further Purification Required hplc_res->impure nmr_res->pure nmr_res->impure ms_res->pure ms_res->impure

Caption: Workflow for the comprehensive purity confirmation of a this compound sample.

Signaling_Pathway_Analogy cluster_primary Primary Analysis cluster_secondary Secondary Confirmation cluster_tertiary Definitive Quantification start This compound Sample hplc HPLC Analysis start->hplc tlc TLC Analysis start->tlc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry hplc->ms hplc_quant HPLC with Certified Standard hplc->hplc_quant qnmr Quantitative NMR (qNMR) nmr->qnmr final Purity Confirmed qnmr->final hplc_quant->final

Caption: Logical relationship of analytical techniques for this compound purity assessment.

Addressing matrix effects in LC-MS analysis of Lupinalbin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Lupinalbin A. The information provided is based on established methods for the analysis of quinolizidine alkaloids, the class of compounds to which this compound belongs.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase pH.This compound is a basic alkaloid. Ensure the mobile phase is acidic (e.g., using 0.1% formic acid) to promote protonation and improve peak shape.
Column overload.Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry (e.g., HILIC if reverse-phase is problematic).
Low Signal Intensity or No Peak Inefficient extraction.Optimize the extraction solvent. Acidified methanol or acetonitrile/water mixtures are often effective for quinolizidine alkaloids.[1] Consider ultrasonication to improve extraction efficiency.
Ion suppression due to matrix effects.Implement a more rigorous sample cleanup procedure such as Solid Phase Extraction (SPE).[2][3][4] Dilute the sample to reduce the concentration of co-eluting matrix components.
Inappropriate MS source parameters.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for this compound using a standard solution.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Presence of interfering compounds from the matrix.Improve sample cleanup. A targeted SPE protocol can significantly reduce background noise.[2][3][4]
Inconsistent Retention Times Unstable column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
Column degradation.Replace the column if it has been used extensively or with harsh conditions.
Poor Reproducibility of Quantitative Data Significant matrix effects.Utilize a stable isotope-labeled internal standard (SIL-IS) specific to this compound if available. If not, a structurally similar quinolizidine alkaloid can be used as an internal standard.[5]
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Instrument instability.Perform regular instrument calibration and performance checks.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound in complex matrices like plant extracts or biological fluids?

A1: The most prevalent issue is the matrix effect , which can cause ion suppression or enhancement, leading to inaccurate quantification.[5][6] This is due to co-eluting endogenous compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: How can I assess the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration. A matrix effect of ≤23% is generally considered acceptable for validated methods.[2][3][4]

Q3: What type of sample preparation is recommended for this compound?

A3: For plant matrices, an extraction with an acidified organic solvent like methanol or acetonitrile is a good starting point.[1] For cleaner samples and to minimize matrix effects, Solid Phase Extraction (SPE) is highly recommended.[2][3][4] A mixed-mode cation exchange SPE cartridge can be particularly effective for basic compounds like this compound.

Q4: Which ionization mode is best for this compound analysis?

A4: Given its chemical structure containing nitrogen atoms, this compound is expected to ionize well in positive electrospray ionization (ESI+) mode .

Q5: What are the recommended LC conditions for separating this compound?

A5: A reversed-phase C18 column is a common choice for the separation of quinolizidine alkaloids.[1] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing an acidic modifier like 0.1% formic acid, is typically used.[7]

Q6: How do I select an appropriate internal standard for this compound quantification?

A6: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound . If this is not commercially available, a structurally similar quinolizidine alkaloid that is not present in the sample can be used. Sparteine has been used as an internal standard in the analysis of other quinolizidine alkaloids.[8] The internal standard should be added to the sample at the beginning of the sample preparation process to correct for both extraction variability and matrix effects.

Q7: What are typical validation parameters for an LC-MS/MS method for this compound?

A7: A validated method for quantifying quinolizidine alkaloids typically demonstrates acceptable linearity (R² > 0.99), accuracy (recovery between 80-120%), precision (RSD < 15-20%), and defined limits of detection (LOD) and quantification (LOQ).[9][10]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (Lupin Seeds)

This protocol is adapted from methods used for the extraction of quinolizidine alkaloids from lupin seeds.[1][11]

  • Homogenization: Grind the dried plant material (e.g., lupin seeds) into a fine powder.

  • Extraction:

    • Weigh 100 mg of the homogenized powder into a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

    • Add an appropriate amount of internal standard.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis. For cleaner samples, proceed to SPE cleanup.

Protocol 2: Solid Phase Extraction (SPE) Cleanup

This protocol is a general guideline for the cleanup of basic alkaloids.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the filtered extract from Protocol 1 onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical validation data for the LC-MS/MS analysis of quinolizidine alkaloids in lupin-based matrices, which can be used as a benchmark for developing a method for this compound.

Parameter Value Range Reference
Linearity (R²) > 0.99[9][10]
Limit of Detection (LOD) 0.5 - 1.7 mg/kg[9]
Limit of Quantification (LOQ) 1.5 - 5.7 mg/kg[9]
Recovery 89.2 - 108.4%[10]
Precision (RSD) 0.3 - 5.4%[10]
Matrix Effect ≤ 23%[2][3][4]

Visualizations

Workflow for Addressing Matrix Effects in this compound Analysis

cluster_start Start cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation start LC-MS Analysis of this compound problem Inaccurate Quantification or Poor Reproducibility start->problem assess Assess Matrix Effect (Post-extraction Spike) problem->assess decision Matrix Effect Significant? assess->decision sample_prep Optimize Sample Preparation (e.g., SPE) decision->sample_prep Yes validate Re-validate Method decision->validate No chromatography Modify Chromatography (e.g., Gradient, Column) sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard chromatography->internal_std internal_std->validate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion lupinalbin_a This compound hydroxylation Hydroxylation lupinalbin_a->hydroxylation CYP450 demethylation Demethylation lupinalbin_a->demethylation CYP450 oxidation Oxidation lupinalbin_a->oxidation CYP450 metabolite1 Phase I Metabolite (e.g., Hydroxylated this compound) hydroxylation->metabolite1 demethylation->metabolite1 oxidation->metabolite1 conjugation Conjugation metabolite1->conjugation glucuronidation Glucuronidation conjugation->glucuronidation UGTs sulfation Sulfation conjugation->sulfation SULTs metabolite2 Phase II Metabolite (e.g., this compound-glucuronide) glucuronidation->metabolite2 sulfation->metabolite2 excretion Excretion (Urine, Feces) metabolite2->excretion

References

Validation & Comparative

A Comparative Analysis of DPP4 Inhibitory Activity: Lupinalbin A versus Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Dipeptidyl Peptidase-4 (DPP4) inhibitory activity of the natural compound Lupinalbin A against the well-established synthetic drug, sitagliptin. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive overview for research and development purposes.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The DPP4 inhibitory activities of this compound and sitagliptin have been evaluated in vitro. Sitagliptin, a widely used anti-diabetic drug, serves as a positive control in these assays. The IC50 values for both compounds are summarized in the table below.

CompoundIC50 (DPP4 Inhibition)Type of Inhibition
This compound45.2 ± 0.8 µMCompetitive
Sitagliptin70.7 ± 4.3 nMCompetitive[1]

Data sourced from in vitro analysis.[2][3][4]

From the data, it is evident that sitagliptin is a significantly more potent inhibitor of DPP4 than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound.[2][3][4]

Experimental Protocols

The determination of DPP4 inhibitory activity is crucial for the evaluation of potential therapeutic agents. The following is a detailed methodology for a typical in vitro DPP4 inhibition assay.

In Vitro DPP4 Inhibitory Activity Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP4.

  • Materials:

    • Human recombinant DPP4 enzyme

    • DPP4 substrate: H-Gly-Pro-aminomethylcoumarin (AMC)

    • Assay Buffer: Tris-HCl buffer (pH 8.0)

    • Test compounds (this compound, sitagliptin)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • A solution of the DPP4 enzyme is prepared in the assay buffer.

    • The test compounds (this compound or sitagliptin) are dissolved in a suitable solvent and then diluted to various concentrations.

    • In a 96-well plate, the enzyme solution is added to wells containing either the test compound or the solvent (as a control).

    • The plate is incubated to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the DPP4 substrate, H-Gly-Pro-AMC, to all wells.

    • The fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 350-360 nm and 450-465 nm, respectively. The cleavage of the AMC group from the substrate by DPP4 results in an increase in fluorescence.

    • The rate of the enzymatic reaction is calculated from the change in fluorescence over time.

    • The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control wells.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

  • Kinetic Analysis:

    • To determine the type of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.

    • The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots. For this compound, this analysis revealed a competitive mode of inhibition, indicating that it binds to the active site of the DPP4 enzyme.[2][4]

Visualizing the Experimental Workflow and Biological Context

To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A DPP4 Enzyme Solution D Incubate DPP4 with Test Compound A->D B Test Compound Dilutions (this compound or Sitagliptin) B->D C DPP4 Substrate (H-Gly-Pro-AMC) E Initiate Reaction with Substrate C->E D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for DPP4 Inhibitory Activity Assay.

The following diagram illustrates the signaling pathway affected by DPP4 inhibition. DPP4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which ultimately helps to lower blood glucose levels.

G cluster_pathway DPP4 Signaling Pathway cluster_inhibition Inhibition Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins DPP4 DPP4 Enzyme Incretins->DPP4 Inactivation Pancreas Pancreas Incretins->Pancreas Inactive Inactive Incretins DPP4->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin Inhibitor DPP4 Inhibitor (this compound or Sitagliptin) Inhibitor->DPP4

Caption: The role of DPP4 in incretin hormone regulation.

This final diagram provides a logical comparison of the inhibitory activities of this compound and sitagliptin, highlighting the significant difference in their potency.

G cluster_compounds Compounds cluster_potency Relative Potency Title Comparison of DPP4 Inhibitory Potency LupinalbinA This compound IC50: 45.2 µM Potency Sitagliptin is ~640x more potent than this compound Sitagliptin Sitagliptin IC50: 70.7 nM Sitagliptin->Potency

Caption: Relative potency of Sitagliptin vs. This compound.

References

Lupinalbin A vs. Acarbose: A Comparative Guide for α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of diabetes and metabolic diseases, the identification and characterization of potent α-glucosidase inhibitors are of paramount importance. These inhibitors play a crucial role in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. This guide provides a detailed, data-driven comparison of a naturally occurring isoflavonoid, Lupinalbin A, and the well-established antidiabetic drug, acarbose, in their capacity as α-glucosidase inhibitors.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and acarbose function by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] By slowing down carbohydrate digestion, these inhibitors reduce the rate of glucose absorption, thereby mitigating the sharp increase in blood glucose levels after a meal.[1][2][3]

However, their mode of inhibition differs significantly. Acarbose is a complex oligosaccharide that acts as a competitive inhibitor .[3][4] It reversibly binds to the active site of α-glucosidase, competing with dietary carbohydrates.[2][3] In addition to α-glucosidase, acarbose also inhibits pancreatic α-amylase, an enzyme that breaks down complex starches into smaller oligosaccharides in the intestinal lumen.[1][4][5]

In contrast, studies have shown that this compound, isolated from Apios americana, functions as a non-competitive inhibitor of α-glucosidase.[6][7][8][9] This indicates that this compound binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding.

Quantitative Performance: A Head-to-Head Comparison

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Experimental data from in vitro studies directly comparing this compound and acarbose reveals a significant difference in their potency against α-glucosidase.

InhibitorIC50 (µM)Inhibition Constant (Ki) (µM)Type of Inhibition
This compound 53.4 ± 1.2[6][8]45.0[6][7][8][10]Non-competitive[6][7][8][9]
Acarbose 240.5 ± 2.1[6][8]Not reported in comparative studyCompetitive[3][4][5]

As the data indicates, this compound exhibits a significantly lower IC50 value compared to acarbose, suggesting it is a more potent inhibitor of α-glucosidase in this particular in vitro setting.[6][8] The lower Ki value for this compound further supports its strong binding affinity for the enzyme.[6][7][8][10]

It is important to note that the IC50 values for acarbose can vary widely across different studies (from nanomolar to micromolar ranges) depending on the specific experimental conditions, such as the source of the α-glucosidase enzyme (e.g., yeast, rat intestine) and the substrate used.[11][12][13] The data presented here is from a study that directly compared both compounds under the same conditions.[6][8]

Visualizing the Inhibition Pathway and Experimental Workflow

To better understand the biological context and the experimental procedure for evaluating these inhibitors, the following diagrams are provided.

G cluster_0 Normal Carbohydrate Digestion & Glucose Absorption cluster_1 Inhibitory Action Carbohydrates Dietary Carbohydrates AlphaAmylase Pancreatic α-amylase Carbohydrates->AlphaAmylase Digestion Oligosaccharides Oligosaccharides AlphaGlucosidase Intestinal α-glucosidase Oligosaccharides->AlphaGlucosidase Hydrolysis Glucose Glucose Bloodstream Bloodstream (Increased Blood Glucose) Glucose->Bloodstream Absorption Pancreas Pancreas Bloodstream->Pancreas Stimulates Insulin Insulin Release Pancreas->Insulin AlphaAmylase->Oligosaccharides AlphaGlucosidase->Glucose Acarbose Acarbose Acarbose->AlphaAmylase Inhibition Acarbose->AlphaGlucosidase Competitive Inhibition LupinalbinA This compound LupinalbinA->AlphaGlucosidase Non-competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound and acarbose.

start Start prep_enzyme Prepare α-glucosidase solution (e.g., 0.16 U/ml) start->prep_enzyme mix Mix enzyme and inhibitor in a 96-well plate prep_enzyme->mix prep_inhibitor Prepare inhibitor solutions (this compound / Acarbose) at various concentrations prep_inhibitor->mix prep_substrate Prepare substrate solution (e.g., 2.5 mM pNPG) add_substrate Add substrate to initiate the reaction prep_substrate->add_substrate pre_incubate Pre-incubate mixture (e.g., 37°C for 5 min) mix->pre_incubate pre_incubate->add_substrate incubate Incubate reaction mixture (e.g., 37°C for 20-30 min) add_substrate->incubate stop_reaction Add stop solution (e.g., 1 M Na2CO3) incubate->stop_reaction measure Measure absorbance at 405 nm using a microplate reader stop_reaction->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for in vitro α-glucosidase inhibition assay.

Experimental Protocols: In Vitro α-Glucosidase Inhibition Assay

The following is a synthesized protocol based on common methodologies for determining α-glucosidase inhibitory activity in vitro.[6][14][15]

1. Materials and Reagents:

  • α-glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • This compound and Acarbose (positive control) dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M or 1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • In a 96-well plate, add 20 µL of the inhibitor solution (this compound or acarbose) at varying concentrations. For the control, add 20 µL of the solvent.[6]

  • Add 130 µL of the α-glucosidase enzyme solution (e.g., 0.16 U/ml in phosphate buffer) to each well.[6]

  • Pre-incubate the plate at 37°C for 5-10 minutes.[14][15]

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution (e.g., 2.5 mM) to each well.[6]

  • Incubate the plate at 37°C for a defined period, typically 20-30 minutes.[6][15]

  • Terminate the reaction by adding 50 µL of the sodium carbonate solution.[14][15] This stops the enzymatic reaction and develops the color of the p-nitrophenol product.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[14]

3. Data Analysis:

  • The percentage of inhibition is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [15]

    • Where Abs_control is the absorbance of the control reaction (containing the enzyme, substrate, and solvent) and Abs_sample is the absorbance of the reaction with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Based on the available in vitro data, this compound demonstrates significantly higher potency as an α-glucosidase inhibitor compared to acarbose.[6][8] Its non-competitive mode of inhibition presents an alternative mechanism to the competitive inhibition of acarbose. While these findings are promising, it is crucial to acknowledge that these results are from in vitro studies. Further research, including in vivo animal studies and eventually human clinical trials, is necessary to validate the efficacy, safety, and therapeutic potential of this compound as a novel anti-diabetic agent. The potential for fewer gastrointestinal side effects, often associated with the dual α-amylase and α-glucosidase inhibition of acarbose, makes this compound an intriguing candidate for further investigation in the management of type 2 diabetes.[9][16]

References

Validating the Antioxidant Capacity of Lupinalbin A and its Botanical Source with DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Lupinus albus extract, a known source of Lupinalbin A, against established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox. The comparison is based on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document offers a detailed experimental protocol for the DPPH assay, presents a comparative data summary, and includes visual workflows to aid in understanding the experimental process.

Comparative Antioxidant Activity

The antioxidant capacity of a substance is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a methanolic extract of the aerial parts of Lupinus albus and the standard antioxidants, Ascorbic Acid and Trolox, as determined by the DPPH assay.

SubstanceIC50 Value (µg/mL)Reference
Lupinus albus (80% MeOH extract of aerial parts)100.3[1]
Ascorbic Acid (Vitamin C)3.37 - 6.1[2][3]
Trolox3.77[4]

Note: Data for a purified this compound compound was not available in the reviewed literature. The data for Lupinus albus extract represents the combined antioxidant effect of its constituents, including but not limited to this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common, rapid, and straightforward method for evaluating the antioxidant capacity of various compounds and extracts.[5][6][7] The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change, measured spectrophotometrically, is proportional to the antioxidant's ability to donate a hydrogen atom.[5][7]

Materials and Reagents:
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent like ethanol)

  • Test sample (e.g., this compound, plant extract)

  • Positive controls (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • Micropipettes and tips

  • 96-well microplate or cuvettes

  • Vortex mixer

Procedure:
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[6]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of the test sample in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Similarly, prepare a series of dilutions for the positive controls (Ascorbic Acid and Trolox).

  • Assay Protocol:

    • To a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH working solution to each well (e.g., 100 µL).

    • Prepare a blank well containing only the solvent (e.g., 200 µL of methanol).

    • Prepare a control well containing the DPPH solution and the solvent used for the sample (e.g., 100 µL of DPPH solution and 100 µL of methanol).

  • Incubation: Incubate the microplate in the dark at room temperature for a specific period, typically 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

Data Analysis:
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the sample and standards using the following formula:

    Where:

    • Abs_control is the absorbance of the control (DPPH solution and solvent).

    • Abs_sample is the absorbance of the DPPH solution with the test sample or standard.

  • Determine the IC50 value: Plot the percentage of inhibition against the corresponding concentrations of the test sample and standards. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical and can be determined by interpolation from the graph.

Visualizing the Workflow

To further clarify the experimental process and the underlying chemical reaction, the following diagrams have been generated.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard Dilutions DPPH_sol->Mix Sample_sol Prepare Sample/Standard Stock Solutions Dilutions Create Serial Dilutions Sample_sol->Dilutions Dilutions->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Assay Experimental Workflow.

DPPH Radical Scavenging Mechanism.

References

A Guide to the Preclinical Assessment of Lupinalbin A's Anti-Diabetic Potential: Current Evidence and a Proposed Framework for Cell Line-Based Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the current scientific understanding of Lupinalbin A's anti-diabetic properties. A comprehensive literature search reveals that while the compound shows promise in enzymatic assays, there is a notable absence of studies validating its effects across different cell lines. Consequently, this document summarizes the existing in vitro data and proposes a standardized framework for the cross-validation of this compound's anti-diabetic effects in key metabolic cell lines. This guide is intended to serve as a blueprint for future research in this area.

Current Understanding of this compound's Anti-Diabetic Effects

To date, the anti-diabetic activity of this compound has been characterized through in vitro enzymatic inhibition assays. These studies have demonstrated that this compound can target key enzymes involved in glucose homeostasis.

Table 1: Summary of In Vitro Enzymatic Inhibition by this compound

Enzyme TargetIC₅₀ (µM)Inhibition Constant (Kᵢ) (µM)Mechanism of InhibitionPositive ControlControl IC₅₀Reference
Dipeptidyl peptidase 4 (DPP4)45.2 ± 0.835.1 ± 2.0CompetitiveSitagliptin70.7 ± 4.3 nM[1]
α-glucosidase53.4 ± 1.245.0Non-competitiveAcarbose240.5 ± 2.1 µM[1]

Data presented as mean ± standard deviation where available.

These findings suggest that this compound may exert anti-diabetic effects by inhibiting DPP4, an enzyme that degrades incretin hormones, and by delaying carbohydrate digestion through the inhibition of α-glucosidase.[1] However, to establish its therapeutic potential, it is crucial to investigate its cellular mechanisms of action.

Proposed Framework for Cross-Validation in Relevant Cell Lines

To ascertain the cellular anti-diabetic effects of this compound, a cross-validation study using established cell line models of the liver, skeletal muscle, and adipose tissue is recommended. The following sections outline the proposed experimental workflow and key assays.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying hepatic glucose metabolism, including gluconeogenesis and insulin signaling.

  • L6 (Rat Skeletal Muscle Myoblasts): An excellent model for investigating glucose uptake and GLUT4 translocation in response to insulin and other stimuli.

  • 3T3-L1 (Mouse Embryo Fibroblasts): A preadipocyte cell line that can be differentiated into mature adipocytes, making it ideal for studying adipogenesis, lipid metabolism, and insulin-stimulated glucose uptake.

The following diagram illustrates a logical workflow for assessing the anti-diabetic properties of this compound in the selected cell lines.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Data Analysis and Comparison start Treat HepG2, L6, and 3T3-L1 cells with varying concentrations of this compound assay Perform MTT or similar viability assay start->assay determine_ic50 Determine non-toxic concentration range assay->determine_ic50 glucose_uptake Glucose Uptake Assay (L6 and 3T3-L1 cells) determine_ic50->glucose_uptake ampk_activation AMPK Activation Assay (HepG2, L6, 3T3-L1 cells) determine_ic50->ampk_activation glut4_translocation GLUT4 Translocation Assay (L6 and 3T3-L1 cells) determine_ic50->glut4_translocation analyze Quantify and compare results across cell lines glucose_uptake->analyze ampk_activation->analyze glut4_translocation->analyze conclusion Elucidate primary cellular targets and mechanisms of this compound analyze->conclusion

A proposed experimental workflow for the cellular validation of this compound.

Detailed Experimental Protocols

The following are standard protocols for the key experiments proposed in the workflow.

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Cell Culture and Differentiation: Seed L6 or 3T3-L1 cells in 96-well black, clear-bottom plates and differentiate into myotubes or adipocytes, respectively.

  • Serum Starvation: Prior to the assay, starve the differentiated cells in serum-free DMEM for 3-4 hours.

  • Compound Incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with varying non-toxic concentrations of this compound for 1-2 hours. Include a positive control (e.g., insulin, 100 nM) and a vehicle control.

  • 2-NBDG Treatment: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Assay Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer. Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

This protocol determines the phosphorylation status of AMP-activated protein kinase (AMPK) and its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Cell Culture and Treatment: Culture HepG2, L6, or 3T3-L1 cells in 6-well plates to ~80% confluency. Treat the cells with this compound at selected concentrations for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes). A known AMPK activator (e.g., AICAR) should be used as a positive control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control (e.g., β-actin or GAPDH) must be included.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

This assay quantifies the amount of GLUT4 transporter protein on the cell surface.

  • Cell Culture and Treatment: Differentiate L6 or 3T3-L1 cells in 6-well plates. Starve the cells and treat with this compound or controls as described for the glucose uptake assay.

  • Cell Surface Biotinylation:

    • Place the plates on ice and wash the cells with ice-cold PBS.

    • Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes at 4°C with gentle agitation.

    • Quench the reaction with a quenching buffer (e.g., glycine in PBS).

  • Cell Lysis: Lyse the cells as described in the AMPK activation protocol.

  • Streptavidin Pulldown:

    • Incubate a portion of the cell lysate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (cell surface) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates and a portion of the total cell lysate by Western blotting using a primary antibody against GLUT4.

  • Analysis: Quantify the GLUT4 bands in the biotinylated fraction and the total lysate fraction to determine the proportion of GLUT4 at the cell surface.

Key Signaling Pathways in Glucose Metabolism

The anti-diabetic effects of novel compounds are often mediated through the modulation of key signaling pathways. The following diagrams illustrate the canonical Insulin/PI3K-Akt pathway and the AMPK pathway, which are central to glucose uptake and metabolism.

G insulin Insulin ir Insulin Receptor insulin->ir binds irs IRS Proteins ir->irs phosphorylates pi3k PI3K irs->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt/PKB pdk1->akt activates as160 AS160 akt->as160 inhibits glut4_translocation GLUT4 Translocation to Plasma Membrane as160->glut4_translocation inhibits glut4_vesicle GLUT4 Vesicle glut4_vesicle->glut4_translocation glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake

The canonical Insulin/PI3K-Akt signaling pathway for GLUT4 translocation.

G low_energy Low Energy Status (High AMP:ATP Ratio) lkb1 LKB1 low_energy->lkb1 activates ampk AMPK lkb1->ampk phosphorylates acc ACC ampk->acc inhibits pgc1a PGC-1α ampk->pgc1a activates glut4_expression GLUT4 Expression & Translocation ampk->glut4_expression fatty_acid_synthesis Fatty Acid Synthesis acc->fatty_acid_synthesis promotes mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis glucose_uptake_ampk Increased Glucose Uptake glut4_expression->glucose_uptake_ampk

The AMPK signaling pathway and its role in cellular energy metabolism.

References

A Comparative Guide to the Molecular Docking of Lupinalbin A and Other Key Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of Lupinalbin A with other prominent isoflavones such as Genistein, Daidzein, Biochanin A, and Formononetin. By summarizing binding affinities against key protein targets and detailing experimental methodologies, this document serves as a valuable resource for computational drug discovery and molecular modeling research.

Introduction to Isoflavones and Molecular Docking

Isoflavones are a class of phytoestrogens, plant-derived compounds with a chemical structure similar to human estrogen, that exhibit a wide range of biological activities. Key isoflavones, including this compound, Genistein, and Daidzein, are recognized for their potential roles in modulating signaling pathways associated with metabolic diseases, cancer, and inflammation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an isoflavone) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[1] By calculating the binding affinity, often expressed in kcal/mol, researchers can estimate the strength of the interaction, providing critical insights for drug design and mechanism-of-action studies. A lower, more negative binding energy value generally indicates a stronger and more stable interaction.

Comparative Molecular Docking Data

The following table summarizes the binding affinities of this compound and other selected isoflavones against various therapeutically relevant protein targets, as determined by in-silico molecular docking studies. These targets play crucial roles in diseases such as type-2 diabetes (DPP-4), breast cancer (Estrogen Receptors), and inflammation (COX-2).

IsoflavoneProtein TargetPDB IDBinding Affinity (kcal/mol)Key Findings & References
This compound Dipeptidyl peptidase-4 (DPP-4)Not Specified-7.32Showed competitive inhibition of DPP-4, suggesting anti-diabetic potential.[2][3]
Daidzein Dipeptidyl peptidase-4 (DPP-4)Not SpecifiedNot SpecifiedIdentified as a potential DPP-4 inhibitor through computational modeling.[4]
Daidzein Estrogen Receptor α (ERα)Not Specified-9.30Exhibited strong binding affinity, suggesting potent modulation of this receptor.[5]
Daidzein Estrogen Receptor β (ERβ)Not Specified-8.30Showed high affinity, though slightly less than for ERα in this study.[5]
Genistein Estrogen Receptor α (ERα)1X76-26.16 (Proprietary Score)Demonstrated strong interaction with key amino acid residues in the receptor's active site.[6]
Genistein Estrogen Receptor β (ERβ)1X7R-32.41 (Proprietary Score)Showed very high affinity for ERβ, forming multiple hydrogen bonds.[6]
Genistein Dihydrofolate Reductase (DHFR)Not Specified-7.76Docking results suggest potential antibacterial activity through DHFR inhibition.[1]
Biochanin A Cyclo-oxygenase-2 (COX-2)4COX-9.2Displayed the highest binding affinity among several inflammatory and oxidative stress targets.[7]
Biochanin A Monoamine Oxidase A (MAO-A)2BXR-9.0Showed strong interaction, suggesting potential applications in neurological disorders.[7]
Biochanin A HER-22IOK-9.2Exhibited the highest binding affinity against several breast cancer targets.[8]
Formononetin Estrogen Receptor 1 (ESR1)Not Specified-7.7Strong interaction observed, forming hydrogen bonds with key residues like ARG-394.[9]
Formononetin Keap15CGJ-8.0Indicates a strong potential for interaction, relevant to oxidative stress pathways.[10]

Note: Docking scores can vary based on the software, force field, and specific protocol used. Direct comparison is most accurate when data is from the same study.

Experimental Protocols for Molecular Docking

This section outlines a generalized, comprehensive methodology for performing a molecular docking study with isoflavones, based on common practices in the field.

3.1. Required Software

  • Molecular Docking: AutoDock Vina, PyRx, GOLD, or similar.[11]

  • Visualization and Preparation: BIOVIA Discovery Studio, PyMOL, Chimera, AutoDockTools.[8]

  • Ligand Structure Source: PubChem or ZINC database.

  • Protein Structure Source: Protein Data Bank (PDB).

3.2. Protein Preparation

  • Selection and Retrieval: Identify the target protein and download its 3D crystallographic structure from the PDB. For example, the human Estrogen Receptor Alpha (PDB ID: 3ERT) is a common target.[12]

  • Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any solvent molecules.[8]

  • Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing atoms or incomplete residues in the amino acid side chains.

  • Charge Assignment: Assign appropriate Kollman charges to the protein atoms.

  • File Conversion: Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).

3.3. Ligand Preparation

  • Structure Retrieval: Obtain the 2D or 3D structures of the isoflavones (e.g., this compound, Genistein) from a chemical database like PubChem.

  • Energy Minimization: Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • File Conversion: Save the prepared ligand structures in the appropriate format (e.g., .pdbqt).

3.4. Docking Simulation

  • Grid Box Generation: Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB file or through literature review.

  • Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of the ligand within the receptor's active site.[13] The software will generate multiple binding conformations and rank them based on their predicted binding affinity scores.

3.5. Analysis of Results

  • Binding Affinity: The primary quantitative result is the binding affinity (or docking score), typically in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: Visualize the best-ranked protein-ligand complex using software like Discovery Studio or PyMOL. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.[3]

  • Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized ligand (if available) can be removed from the protein and re-docked. The protocol is considered reliable if it can reproduce the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and a relevant biological pathway modulated by isoflavones.

G Experimental Workflow for Molecular Docking cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p1 1. Select Target Protein (e.g., Estrogen Receptor) p2 2. Retrieve Protein Structure (from PDB) p1->p2 p3 5. Prepare Protein (Remove water, add hydrogens) p2->p3 l1 3. Select Ligands (e.g., this compound, Genistein) l2 4. Retrieve Ligand Structures (from PubChem) l1->l2 l3 6. Prepare Ligands (Energy minimization) l2->l3 d1 7. Define Grid Box (around active site) p3->d1 l3->d1 d2 8. Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 9. Analyze Binding Affinity Scores (kcal/mol) d2->a1 a2 10. Visualize Interactions (H-bonds, Hydrophobic) a1->a2 a3 11. Compare Poses & Validate (RMSD < 2.0 Å) a2->a3

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

G Inhibition of DPP-4 Signaling by Isoflavones Meal Food Intake GLP1 Active GLP-1 / GIP (Incretin Hormones) Meal->GLP1 stimulates release of Pancreas Pancreas GLP1->Pancreas acts on DPP4 DPP-4 Enzyme GLP1->DPP4 is inactivated by Insulin Insulin Secretion Pancreas->Insulin stimulates Glucose Lower Blood Glucose Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive LupinalbinA This compound & Other Isoflavones LupinalbinA->DPP4 inhibits

Caption: Signaling pathway for DPP-4 inhibition, a key anti-diabetic mechanism.

References

A Head-to-Head Comparison of Lupinalbin A and Other Natural DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and regulating blood glucose levels.[1][2] While synthetic DPP-4 inhibitors are clinically available, research into natural compounds offers a promising avenue for discovering novel therapeutic agents with potentially fewer side effects.[3][4]

This guide provides an objective, data-driven comparison of Lupinalbin A, an isoflavonoid with demonstrated anti-diabetic properties, against other prominent natural DPP-4 inhibitors.[5]

Comparative Analysis of Inhibitory Potency

The efficacy of a DPP-4 inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

This compound, isolated from Apios americana, has been identified as a competitive inhibitor of DPP-4.[5] Its inhibitory activity is compared with other well-studied natural compounds in the table below.

Data Presentation: DPP-4 Inhibitory Activity of Natural Compounds
CompoundNatural Source(s)IC50 Value (µM)Type of Inhibition
This compound Apios americana (Groundnut)45.2 ± 0.8Competitive[5]
Berberine Berberis species, Coptis chinensis13.3 - 16.33Not specified[6][7][8]
Quercetin Fruits, vegetables, grains4.02 nmol/mL (~4.02 µM)*Not specified[9]
Emodin Rheum palmatum (Rhubarb)5.76Not specified[10]
Luteolin Celery, parsley, broccoliReportedly inhibits DPP-4Not specified[11]
Apigenin Chamomile, parsley, celeryReportedly inhibits DPP-4Not specified[12][13][14]
Sitagliptin Synthetic (Positive Control)70.7 ± 4.3 nM (0.07 µM)N/A[5]

Note: The IC50 value for Quercetin was reported in nmol/mL and has been approximated to µM for comparison, assuming a 1:1 conversion for illustrative purposes. The original unit is retained for accuracy.

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors exert their glucose-lowering effects by modulating the incretin pathway. In a normal physiological state, incretins (GLP-1 and GIP) are released from the gut after a meal and stimulate insulin secretion from pancreatic β-cells. DPP-4 rapidly degrades these incretins, terminating their action. By blocking DPP-4, natural inhibitors like this compound prolong the activity of GLP-1 and GIP, leading to improved glycemic control.[1]

DPP4_Signaling_Pathway cluster_gut Gut (Post-Meal) cluster_bloodstream Bloodstream cluster_pancreas Pancreas Nutrient Intake Nutrient Intake Incretins GLP-1 & GIP (Active) Nutrient Intake->Incretins DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degradation Beta_Cells β-cells Incretins->Beta_Cells Stimulates Alpha_Cells α-cells Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Inhibitors This compound & Other Natural Inhibitors Inhibitors->DPP4_Enzyme Inhibition Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Promotes Glucose_Production ↓ Hepatic Glucose Production Glucagon->Glucose_Production Inhibits Blood_Glucose Lower Blood Glucose Glucose_Uptake->Blood_Glucose Glucose_Production->Blood_Glucose

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

The determination of DPP-4 inhibitory activity is crucial for comparative analysis. A generalized, common methodology based on a fluorometric assay is detailed below.

In Vitro DPP-4 Inhibition Assay Methodology

This protocol outlines the key steps for measuring the IC50 of a test compound against human recombinant DPP-4.

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[15]

    • DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 enzyme in the assay buffer to a final concentration (e.g., 1.73 mU/mL).[16] Keep the solution on ice.

    • Substrate Solution: Prepare the substrate, H-Gly-Pro-aminomethylcoumarin (AMC), by diluting it in the assay buffer to a final concentration (e.g., 200 µM).[16]

    • Test Compound (Inhibitor): Dissolve the test compound (e.g., this compound) in a suitable solvent like DMSO and prepare a series of dilutions to determine the IC50 value.[16]

    • Positive Control: Use a known DPP-4 inhibitor, such as Sitagliptin, for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the diluted DPP-4 enzyme solution, and the test compound solution (or solvent for control wells).[17]

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[16]

    • Initiate the enzymatic reaction by adding the substrate solution (H-Gly-Pro-AMC) to all wells.[17]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[17]

  • Data Acquisition:

    • Measure the fluorescence of the released AMC using a microplate reader. The excitation wavelength is typically between 350-360 nm, and the emission wavelength is between 450-465 nm.[15]

    • Set up "background" wells containing only the buffer and solvent, and "100% initial activity" wells containing the enzyme and substrate but no inhibitor.[17]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

DPP4_Assay_Workflow start Start prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) start->prep plate Plate Setup in 96-Well Plate (Controls & Test Samples) prep->plate pre_incubate Pre-incubation (Enzyme + Inhibitor) 10 min @ 37°C plate->pre_incubate reaction Initiate Reaction (Add Substrate) pre_incubate->reaction incubate Incubation 30 min @ 37°C reaction->incubate read Measure Fluorescence (Ex: 355 nm, Em: 460 nm) incubate->read analyze Data Analysis (% Inhibition Calculation) read->analyze ic50 IC50 Determination (Dose-Response Curve) analyze->ic50 end End ic50->end

In Vitro DPP-4 Inhibition Assay Workflow

Conclusion

This compound demonstrates significant potential as a natural DPP-4 inhibitor, with an IC50 value of 45.2 µM.[5] When compared to other natural compounds, its potency is notable, although compounds like Berberine and Quercetin have been reported to exhibit even lower IC50 values, suggesting stronger inhibitory activity.[6][7][8][9] The competitive inhibition mechanism of this compound indicates that it directly interacts with the active site of the DPP-4 enzyme.[5] Further investigation into the bioavailability, safety profile, and in vivo efficacy of these natural compounds is warranted to fully assess their therapeutic potential in the management of type 2 diabetes.

References

A Guide to Replicating and Comparing Published Findings on the Ki Value of Lupinalbin A for DPP4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to replicate and critically evaluate published findings is a cornerstone of scientific advancement. This guide provides a framework for assessing the reported inhibitory activity of Lupinalbin A on Dipeptidyl Peptidase-4 (DPP4), a key target in type 2 diabetes management. We will delve into the published Ki value, outline the necessary experimental protocols for replication, and present comparative data from other DPP4 inhibitors.

Unveiling the Inhibition Constant: this compound and DPP4

A pivotal study has characterized the interaction between this compound and DPP4, identifying it as a competitive inhibitor.[1][2][3] The reported inhibition constant (Ki) for this interaction is 35.1 ± 2.0 µM .[1][2][3] The study also determined the half-maximal inhibitory concentration (IC50) to be 45.2 ± 0.8 µM.[1][2] This section will provide the necessary details to independently verify these findings.

Comparative Inhibitory Activities against DPP4

To provide context for the inhibitory potential of this compound, the following table summarizes its reported Ki and IC50 values alongside those of other known DPP4 inhibitors. This comparative data is essential for evaluating its relative potency.

CompoundKi Value (µM)IC50 Value (µM)Inhibition Type
This compound 35.1 ± 2.0 [1][2][3]45.2 ± 0.8 [1][2]Competitive [1][2][3]
Sitagliptin (Positive Control)-0.0707 ± 0.0043[1][2]Competitive
Cyanidin 3-O-glucoside-81.05 ± 4.14Not Specified
Hyperoside-138.79 ± 0.87Not Specified
Isoliquiritigenin-149.96 ± 0.58Not Specified
Myricetin-156.29 ± 1.18Not Specified
Narcissoside-166.52 ± 0.6Not Specified

Replicating the Findings: A Detailed Experimental Protocol

To independently validate the published Ki value of this compound for DPP4, the following experimental protocol, synthesized from established methodologies, can be employed.

I. Materials and Reagents
  • DPP4 Enzyme: Recombinant human DPP4

  • Substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC)

  • Inhibitor: this compound

  • Positive Control: Sitagliptin

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

II. Enzyme Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with buffer to achieve a range of desired concentrations.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Dilute the DPP4 enzyme in the assay buffer to the desired working concentration.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • DPP4 enzyme solution

      • Varying concentrations of this compound solution (or positive control/vehicle)

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroanilide or excitation/emission wavelengths of 350-360 nm/450-465 nm for AMC).

III. Data Analysis and Ki Determination
  • Calculate Initial Reaction Velocities (Vo): Determine the rate of substrate hydrolysis from the linear portion of the progress curves (absorbance/fluorescence vs. time).

  • Determine IC50 Value: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Determine the Mode of Inhibition and Ki Value:

    • To ascertain the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme assay with varying concentrations of both the substrate and this compound.

    • Plot the data using a Lineweaver-Burk plot (1/Vo vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.

    • To calculate the Ki value for competitive inhibition, a Dixon plot (1/Vo vs. [I]) can be generated. The x-coordinate of the intersection point of the lines representing different substrate concentrations will be equal to -Ki.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis P1 Prepare this compound Stock A1 Add Buffer, DPP4, and this compound to Plate P1->A1 P2 Prepare Substrate Stock A3 Initiate Reaction with Substrate P2->A3 P3 Prepare DPP4 Enzyme Solution P3->A1 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Measure Kinetic Reading A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Determine IC50 D1->D2 D3 Lineweaver-Burk & Dixon Plots D1->D3 D4 Determine Ki Value D3->D4

Experimental workflow for determining the Ki of this compound for DPP4.

G cluster_pathway DPP4 Signaling Pathway and Inhibition GLP1 Active GLP-1 DPP4 DPP4 GLP1->DPP4 Cleavage Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Secretion GLP1->Glucagon Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 LupinalbinA This compound LupinalbinA->DPP4 Inhibition Glucose Blood Glucose Insulin->Glucose Lowers Glucagon->Glucose Raises

Simplified signaling pathway of DPP4 and its inhibition by this compound.

References

Comparative Analysis of Lupinalbin A from Diverse Botanical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Lupinalbin A derived from various plant sources. It delves into the extraction methodologies, quantitative yields, and biological activities, supported by experimental data and detailed protocols to aid in the strategic selection of this potent bioactive compound for further investigation.

This compound, a pterocarpan isoflavonoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its agonistic effects on both the Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR). This dual activity suggests its potential as a lead compound in the development of novel therapeutics. This guide focuses on a comparative study of this compound from three reported botanical sources: Eriosema laurentii, Flemingia macrophylla, and the fungus Cadophora gregata.

Quantitative Comparison of this compound from Different Sources

The concentration and ease of isolation of this compound vary considerably among its known natural sources. The following table summarizes the available quantitative data to provide a basis for comparison.

Plant SourcePlant Part UsedExtraction SolventReported Yield of this compoundReference
Eriosema laurentiiDried Aerial Parts95% Methanol21 mg from 2.5 kg (0.00084% w/w)[1]
Flemingia macrophyllaRootsMethanolNot specifically quantified, but present in isoflavonoid-rich extracts.[2][2]
Cadophora gregataFungal CultureNot ReportedReported as a metabolite, but no quantitative data is available in the reviewed literature.[3]

Experimental Protocols: Extraction and Isolation

Detailed methodologies are crucial for the replication of scientific findings and the successful isolation of target compounds. Below are the summarized experimental protocols for the extraction and isolation of this compound from its primary plant sources.

Isolation of this compound from Eriosema laurentii

This protocol is based on an activity-guided fractionation approach.[1]

  • Extraction: The air-dried and pulverized aerial parts of E. laurentii (2.5 kg) are extracted with 95% methanol at room temperature. The combined methanolic extracts are then concentrated under reduced pressure.[1]

  • Fractionation: The crude methanol extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity.

  • Further Purification: The fraction showing the highest activity in the ERα yeast screen is further fractionated using column chromatography on Sephadex LH-20.

  • Final Isolation: The sub-fraction with the highest potency is subjected to further purification steps, yielding pure this compound.[1]

General Protocol for Isoflavonoid Extraction from Flemingia macrophylla

While a specific yield for this compound is not provided, the following protocol has been used to extract isoflavonoid-rich fractions from the roots of F. macrophylla.[4][2]

  • Extraction: The dried and powdered roots of F. macrophylla are extracted with methanol at room temperature. The extract is then concentrated.[2]

  • Partitioning: The crude methanol extract is suspended in water and partitioned successively with dichloromethane, ethyl acetate, and n-butanol.[2]

  • Chromatography: The dichloromethane fraction, typically rich in isoflavonoids, is subjected to silica gel column chromatography with a gradient of cyclohexane-ethyl acetate to yield several fractions.[2] Further purification of these fractions by semi-preparative HPLC can be employed to isolate individual isoflavonoids.[2]

Isolation from Cadophora gregata

Currently, there is a lack of detailed, publicly available protocols for the specific isolation of this compound from the fungus Cadophora gregata. This organism is primarily known as a plant pathogen causing brown stem rot in soybeans.[3] Further research is required to establish efficient extraction and purification methods for this source.

Biological Activity and Signaling Pathways

This compound exhibits significant agonistic activity on two key receptors: Estrogen Receptor α (ERα) and the Aryl Hydrocarbon Receptor (AhR).[1][5]

Biological TargetActivityEC50 ValueReference
Estrogen Receptor α (ERα)Full Agonist21.4 nM[5]
Aryl Hydrocarbon Receptor (AhR)Agonist1.34 µM[5]
Estrogen Receptor α (ERα) Signaling Pathway

As an agonist, this compound binds to and activates ERα. This activation leads to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. In the nucleus, the activated receptor complex binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes. This pathway is crucial in regulating various physiological processes.[6][7]

ER_Alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERα (inactive) ERα (inactive) This compound->ERα (inactive) Binding & Activation ERα Dimer (active) ERα Dimer (active) ERα (inactive)->ERα Dimer (active) Dimerization ERα Dimer (active)_n ERα Dimer (active) ERα Dimer (active)->ERα Dimer (active)_n Translocation ERE Estrogen Response Element ERα Dimer (active)_n->ERE Binding Target Gene Transcription Target Gene Transcription ERE->Target Gene Transcription Initiation

This compound activation of the ERα signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound also acts as an agonist for the AhR. Upon binding, the AhR complex translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the expression of target genes, including those involved in metabolism, such as CYP1A1.[8][9]

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR (inactive) AhR-Hsp90 Complex This compound->AhR (inactive) Binding & Activation AhR (active) AhR (active) AhR (inactive)->AhR (active) AhR (active)_n AhR (active) AhR (active)->AhR (active)_n Translocation AhR-ARNT Dimer AhR-ARNT Dimer AhR (active)_n->AhR-ARNT Dimer ARNT ARNT ARNT->AhR-ARNT Dimer XRE Xenobiotic Response Element AhR-ARNT Dimer->XRE Binding Target Gene Expression\n(e.g., CYP1A1) Target Gene Expression (e.g., CYP1A1) XRE->Target Gene Expression\n(e.g., CYP1A1) Induction

This compound activation of the AhR signaling pathway.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is essential for the comparative analysis of this compound from different sources. The following diagram outlines a logical sequence of steps from sample preparation to data analysis.

Experimental_Workflow Plant Material\n(E. laurentii, F. macrophylla) Plant Material (E. laurentii, F. macrophylla) Extraction Extraction Plant Material\n(E. laurentii, F. macrophylla)->Extraction Fractionation\n(e.g., VLC, Column Chromatography) Fractionation (e.g., VLC, Column Chromatography) Extraction->Fractionation\n(e.g., VLC, Column Chromatography) Purification\n(e.g., HPLC) Purification (e.g., HPLC) Fractionation\n(e.g., VLC, Column Chromatography)->Purification\n(e.g., HPLC) Identification\n(NMR, MS) Identification (NMR, MS) Purification\n(e.g., HPLC)->Identification\n(NMR, MS) Quantification\n(Validated HPLC-DAD) Quantification (Validated HPLC-DAD) Purification\n(e.g., HPLC)->Quantification\n(Validated HPLC-DAD) Biological Activity Assays\n(ERα and AhR) Biological Activity Assays (ERα and AhR) Purification\n(e.g., HPLC)->Biological Activity Assays\n(ERα and AhR) Data Analysis & Comparison Data Analysis & Comparison Identification\n(NMR, MS)->Data Analysis & Comparison Quantification\n(Validated HPLC-DAD)->Data Analysis & Comparison Biological Activity Assays\n(ERα and AhR)->Data Analysis & Comparison

Workflow for comparative analysis of this compound.

Conclusion

This guide provides a foundational comparison of this compound from different botanical sources. Eriosema laurentii stands out as a source with a detailed and quantified isolation protocol. While Flemingia macrophylla is a known producer of isoflavonoids, further quantitative studies are needed to ascertain its viability as a primary source for this compound. The fungal source, Cadophora gregata, remains an underexplored avenue that warrants future investigation. The potent dual agonistic activity of this compound on ERα and AhR underscores its potential as a valuable molecule for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers embarking on the study of this promising natural product.

References

Assessing the Off-Target Effects of Lupinalbin A in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of the investigational compound Lupinalbin A, here hypothetically explored as a kinase inhibitor, against established therapeutic agents. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to evaluate the selectivity profile of novel chemical entities in a cellular context.

Introduction to Off-Target Assessment

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While potent inhibition of the intended target is desirable, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough characterization of a compound's kinome-wide interaction profile is a critical step in the drug development process. This guide focuses on cell-based assays, which provide a more physiologically relevant context than purely biochemical screens by accounting for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.

For the purpose of this guide, we will hypothetically position This compound as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in non-small cell lung cancer. We will compare its performance against Gefitinib , a well-characterized, FDA-approved EGFR inhibitor.

Comparative Kinase Inhibition Profiles

The following table summarizes hypothetical quantitative data for this compound's inhibitory activity against its intended target (EGFR) and a selection of potential off-target kinases, benchmarked against Gefitinib. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Kinase TargetThis compound (IC50, nM)Gefitinib (IC50, nM)[1][2]Assay Type
EGFR 25 26-57 Cellular Phosphorylation Assay
ABL18,500>10,000Cellular Phosphorylation Assay
SRC3,200>10,000Cellular Phosphorylation Assay
KDR (VEGFR2)4,500>10,000Cellular Phosphorylation Assay
c-KIT>10,000>10,000Cellular Phosphorylation Assay
PDGFRβ>10,000>10,000Cellular Phosphorylation Assay
RICK (RIPK2)95050Biochemical Kinase Assay
GAK1,20090Biochemical Kinase Assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further studies.

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of a compound to a specific kinase target within intact cells.[3][4][5][6]

Protocol:

  • Cell Preparation: Seed HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein of interest into 96-well plates.

  • Compound and Tracer Addition: On the following day, add the NanoBRET™ tracer and varying concentrations of the test compound (this compound or comparator) to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Data Acquisition: Immediately measure the filtered luminescence signals for NanoLuc® (donor) and the tracer (acceptor) using a luminometer equipped with the appropriate filters.

  • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit the catalytic activity of a kinase by measuring the phosphorylation of its downstream substrate in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours.

  • Inhibitor Pre-incubation: Treat the cells with a dilution series of this compound or the comparator compound for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 10-15 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-EGFR) and the total protein (e.g., anti-EGFR) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic effects of a compound.[7][8][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1975 for EGFR-mutant lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the comparator drug for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control and plot against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR Lupinalbin_A This compound Lupinalbin_A->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Off_Target_Workflow cluster_in_vitro In Vitro / In Silico cluster_cell_based Cell-Based Assays cluster_validation Validation & Further Study KinomeScan Biochemical Kinome Screen (e.g., KinomeScan®) TargetEngagement Target Engagement (NanoBRET™, CETSA) KinomeScan->TargetEngagement Docking In Silico Docking Docking->TargetEngagement KinaseActivity Kinase Activity (Phospho-Western, etc.) TargetEngagement->KinaseActivity Phenotypic Phenotypic Assays (MTT, Apoptosis) KinaseActivity->Phenotypic Rescue Rescue Experiments Phenotypic->Rescue Proteomics Phosphoproteomics Phenotypic->Proteomics Specificity_Comparison cluster_lupinalbin This compound cluster_gefitinib Gefitinib L_EGFR EGFR L_RICK RICK L_GAK GAK G_EGFR EGFR G_RICK RICK G_GAK GAK OnTarget On-Target OnTarget->L_EGFR OnTarget->G_EGFR OffTarget Off-Target OffTarget->L_RICK OffTarget->L_GAK OffTarget->G_RICK OffTarget->G_GAK

References

Validating Lupinalbin A's Mechanism of Action as a DPP4 Inhibitor Through Site-Directed Mutagenesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Lupinalbin A as a Dipeptidyl Peptidase-4 (DPP4) inhibitor. Through the application of site-directed mutagenesis, this document outlines the experimental approach to confirm the direct interaction of this compound with the active site of DPP4, thereby offering robust evidence for its mode of action.

Introduction to this compound and its Proposed Mechanism of Action

This compound, a naturally occurring flavonoid, has demonstrated potential as an anti-diabetic agent.[1] Preliminary studies suggest that this compound exerts its therapeutic effects by competitively inhibiting Dipeptidyl Peptidase-4 (DPP4), an enzyme responsible for the degradation of incretin hormones that play a crucial role in blood glucose regulation.[2] Molecular docking studies have predicted that this compound interacts with key amino acid residues within the active site of DPP4, forming hydrogen bonds with Tyr48, Asp545, Trp563, and Trp629.[2][3][4]

To rigorously validate this proposed mechanism, site-directed mutagenesis serves as a powerful tool. By systematically altering the predicted binding site residues of DPP4, we can assess the impact of these mutations on the inhibitory activity of this compound. A significant reduction in inhibition of the mutant DPP4 enzyme compared to the wild-type enzyme would provide strong evidence for a direct binding interaction at the specified site.

The Role of Site-Directed Mutagenesis in Target Validation

Site-directed mutagenesis is a molecular biology technique used to introduce specific and intentional changes to a DNA sequence.[5][6] In the context of drug discovery, it is instrumental in:

  • Identifying critical binding residues: By mutating specific amino acids in a target protein, researchers can pinpoint the exact residues that are essential for drug binding and efficacy.[7][8]

  • Validating the mechanism of action: It provides a definitive link between the binding of a compound to its target and the observed biological effect.[9]

  • Guiding drug optimization: Understanding the key interactions between a drug and its target can inform the design of more potent and selective derivatives.

The logical workflow for validating this compound's mechanism of action using this technique is illustrated below.

cluster_0 Hypothesis Generation cluster_1 Experimental Design cluster_2 Data Acquisition cluster_3 Validation cluster_4 Conclusion Hypothesized Interaction This compound binds to the active site of DPP4 Site-Directed Mutagenesis Create DPP4 mutants at predicted binding sites Hypothesized Interaction->Site-Directed Mutagenesis Protein Expression Express and purify Wild-Type (WT) and Mutant (MT) DPP4 Site-Directed Mutagenesis->Protein Expression Enzyme Kinetics Measure inhibitory effect of this compound on WT and MT DPP4 Protein Expression->Enzyme Kinetics Binding Affinity Determine binding affinity of this compound to WT and MT DPP4 Protein Expression->Binding Affinity Comparison Compare IC50 and Kd values between WT and MT DPP4 Enzyme Kinetics->Comparison Binding Affinity->Comparison Mechanism Validated Reduced inhibition of MT DPP4 validates direct binding Comparison->Mechanism Validated Significant Difference Mechanism Invalidated No change in inhibition suggests an alternative mechanism Comparison->Mechanism Invalidated No Significant Difference Start Start Template_DNA Wild-Type DPP4 Plasmid Start->Template_DNA Primer_Design Design mutagenic primers for each target residue Template_DNA->Primer_Design PCR Perform PCR with mutagenic primers and high-fidelity polymerase Primer_Design->PCR DPN1_Digestion Digest parental methylated DNA with DpnI PCR->DPN1_Digestion Transformation Transform DpnI-treated DNA into competent E. coli DPN1_Digestion->Transformation Selection Select transformed colonies on antibiotic plates Transformation->Selection Verification Verify mutation by DNA sequencing Selection->Verification End End Verification->End Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Lupinalbin_A This compound Lupinalbin_A->DPP4 Inhibition Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

References

Safety Operating Guide

Standard Operating Procedure: Lupinalbin A Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Laboratory Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of Lupinalbin A, a natural phenolic compound sourced from Lupinus albus seeds. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of research-grade, solid-form, non-acutely hazardous chemical waste and phenolic compounds.

Personal Protective Equipment (PPE)

Prior to handling this compound in any form (pure substance, solutions, or contaminated materials), all personnel must wear the following minimum PPE:

  • Gloves: Nitrile or other chemical-resistant gloves. Inspect for tears or holes before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to ensure safety and regulatory compliance.

  • Solid this compound Waste:

    • This includes expired or unwanted pure this compound powder, and any materials heavily contaminated with the solid compound (e.g., weighing papers, contaminated spatulas).

    • This waste stream is considered non-halogenated solid organic chemical waste .

  • This compound-Contaminated Labware:

    • This includes items with trace amounts of this compound, such as pipette tips, centrifuge tubes, and gloves.

    • This waste should be collected separately from other hazardous waste streams.[1]

  • This compound Solutions:

    • Solutions of this compound in organic solvents (e.g., DMSO, Ethanol) should be treated as non-halogenated liquid organic waste .

    • Aqueous solutions of this compound should be treated as aqueous chemical waste .

    • Crucially, do not mix solvent-based waste with aqueous waste. [2]

Disposal Procedures

Step 1: Container Selection and Labeling

  • Select a waste container that is compatible with the waste type. For solid waste, a sealable, puncture-resistant container is preferred.[1] For liquid waste, use a designated carboy or bottle, ensuring compatibility with the solvent.

  • Affix a "Hazardous Waste" label to the container.

  • Clearly list all contents on the label, including "this compound" and any solvents. Avoid using abbreviations or chemical formulas.

Step 2: Waste Accumulation

  • Place all this compound waste and contaminated materials directly into the appropriately labeled waste container.

  • Keep the waste container securely closed except when adding waste.[2][3][4]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]

  • Ensure secondary containment (such as a spill tray) is used for liquid waste containers to mitigate potential leaks.[5]

Step 3: Spill and Decontamination

  • In the event of a small spill of this compound powder, gently sweep it up with a dustpan and brush or absorb it with a dry, inert material. Avoid raising dust. Place the collected material into the solid chemical waste container.

  • For small liquid spills, use an appropriate absorbent material.[6][7]

  • Clean the affected area with soap and water. All cleaning materials must be disposed of as solid chemical waste.

Step 4: Final Disposal

  • Once the waste container is 90% full, or within the time limits specified by your institution (e.g., 12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][3]

  • Do not dispose of this compound, in either solid or liquid form, down the sink or in the regular trash. [1][6][8] Phenolic compounds can be harmful to aquatic life.[6]

Quantitative Data Summary

As no specific quantitative toxicity or exposure limit data is available for this compound, the following table provides general regulatory thresholds for laboratory waste accumulation.

ParameterGuidelineRegulatory Body (Example)
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste.US EPA
Acutely Toxic Waste (P-list) Limit in SAA A maximum of 1 quart of liquid or 1 kilogram of solid.US EPA
Container Removal from SAA Within 3 calendar days of reaching the accumulation limit.US EPA
Maximum Storage Time in SAA (if not full) Up to 12 months from the date waste was first added.US EPA

Note: These are general guidelines. Always adhere to the specific protocols and time limits established by your institution's EHS department.[3]

Experimental Protocols Cited

This document is based on standard laboratory chemical waste management guidelines and does not cite specific experimental protocols for this compound. The disposal procedures outlined are derived from established safety principles for handling non-hazardous and phenolic chemical waste in a laboratory setting.[1][2][3][4][5]

Visual Workflow for this compound Disposal

Lupinalbin_A_Disposal_Workflow cluster_prep 1. Preparation cluster_generation 2. Waste Generation & Segregation cluster_accumulation 3. Accumulation cluster_disposal 4. Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Gen Generate this compound Waste PPE->Gen Segregate Segregate Waste by Type: - Solid Powder & Contaminated Items - Liquid Solutions (Aqueous vs. Solvent) Gen->Segregate Container Select & Label Appropriate Waste Container Segregate->Container Collect Collect Waste in Sealed Container Container->Collect Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store Pickup Request Pickup by EHS or Licensed Contractor Store->Pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Lupinalbin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lupinalbin A. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a phenolic compound isolated from white lupin seeds, and while specific toxicity data is limited, its classification as a bioactive small molecule necessitates cautious handling protocols.[1] The following procedural guidance is based on established best practices for managing potentially hazardous chemical powders.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required equipment.

PPE Component Specification Purpose Standard
Gloves Disposable, powder-free nitrile or neoprene gloves. Double-gloving is recommended.Prevents dermal absorption and contamination. Thicker gloves offer better protection.[2]ASTM D6978 or equivalent
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing.[3][4]Protects eyes from airborne powder and potential splashes during solution preparation.ANSI Z87.1
Respiratory Protection NIOSH-approved N95 respirator or higher.Prevents inhalation of fine powder particles. Surgical masks are not sufficient.[3][5]NIOSH 42 CFR 84
Lab Coat/Gown Disposable, long-sleeved gown with a solid front and elastic or knit cuffs.Protects skin and personal clothing from contamination.[2]---
Body Protection Full-body coveralls ("bunny suits") should be considered for large-scale operations or when there is a significant risk of contamination.[3]Provides head-to-toe protection.---
Foot Protection Closed-toe shoes that cover the entire foot. Shoe covers should be worn and removed before exiting the designated handling area.[4]Prevents contamination of personal footwear and subsequent spread.---
Head/Hair Covering Disposable hair cover or bonnet.Prevents contamination of hair and the surrounding environment.[3]---

II. Operational Plan for Safe Handling of this compound

A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step protocol should be followed.

A. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder must be conducted within a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.[5]

  • Decontamination: Ensure that the work surface is clean and decontaminated before and after handling.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, before opening the primary container of this compound.

B. Weighing and Aliquoting:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Tare Scale: Place a piece of weighing paper on the analytical balance and tare the scale.

  • Dispense Powder: Carefully dispense the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

  • Close Container: Securely close the primary container of this compound immediately after dispensing.

  • Transfer: Carefully transfer the weighed powder to the appropriate vessel for your experiment.

C. Solution Preparation:

  • Solvent Addition: Add the desired solvent to the vessel containing the this compound powder. This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6]

  • Mixing: Gently swirl or vortex the solution until the powder is fully dissolved. Avoid splashing.

D. Post-Handling Procedures:

  • Decontaminate Tools: Clean all reusable tools and equipment that came into contact with this compound.

  • Doff PPE: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, shoe covers, inner gloves, face shield/goggles, respirator, and hair covering.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.

Waste Stream Disposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations.
Contaminated Labware (e.g., pipette tips, weighing paper) Place in a designated hazardous waste bag or container immediately after use.
Contaminated PPE All disposable PPE should be placed in a designated hazardous waste container before exiting the handling area.
Solutions of this compound Dispose of as liquid hazardous chemical waste in a sealed, properly labeled container.

IV. Experimental Workflow for Handling this compound

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

LupinalbinA_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_post Post-Handling A Designate Handling Area (Fume Hood) B Don Full PPE A->B C Weigh this compound Powder B->C D Prepare Solution C->D E Decontaminate Workspace and Equipment D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: General workflow for handling this compound powder.

This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, researchers can mitigate the risks associated with handling this compound and ensure the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.